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1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Documentation Hub

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  • Product: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
  • CAS: 148004-76-6

Core Science & Biosynthesis

Foundational

Literature Review: Regioselective Synthesis of N-Benzylated Benzotriazoles

Executive Summary Benzotriazole (BTA) derivatives represent a privileged scaffold in medicinal chemistry, acting as the core pharmacophore in antifungal (CYP51 inhibitors), antibacterial, and antineoplastic agents.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (BTA) derivatives represent a privileged scaffold in medicinal chemistry, acting as the core pharmacophore in antifungal (CYP51 inhibitors), antibacterial, and antineoplastic agents.[1] The critical synthetic challenge lies in the N-alkylation regioselectivity .[2][3] Due to the annular tautomerism of the benzotriazole ring, alkylation with benzyl halides typically yields a mixture of N1-substituted (kinetic) and N2-substituted (thermodynamic) isomers.

This guide moves beyond standard textbook definitions to analyze the causality of isomer distribution. It provides a validated, green synthesis protocol using Phase Transfer Catalysis (PTC) and Microwave Irradiation (MWI), contrasting it with classical methods and advanced transition-metal catalyzed routes for precise regiocontrol.

The Mechanistic Core: Tautomerism & Regiochemistry[3][4]

The benzotriazole moiety exists in equilibrium between the 1H- and 2H-tautomers.[4] Upon deprotonation, the resulting benzotriazolide anion is an ambident nucleophile.

  • N1-Benzylation: Generally favored under kinetic control and in polar aprotic solvents (DMF, DMSO) where the cation is well-solvated, leaving the nucleophile "naked." The N1 position is electronically richer but sterically more hindered by the fused benzene ring compared to N2.

  • N2-Benzylation: Thermodynamically more stable due to the preservation of the benzenoid structure's aromaticity (quinoid character is minimized). N2 selectivity is often the "Holy Grail," usually requiring specific transition metal catalysts (Rh) or steric manipulation.

Visualization: Tautomerism and Alkylation Pathways

Benzotriazole_Alkylation cluster_tautomers Tautomeric Equilibrium Bt1H 1H-Benzotriazole Bt2H 2H-Benzotriazole Bt1H->Bt2H Fast Exchange Anion Benzotriazolide Anion (Ambident Nucleophile) Bt1H->Anion Base (-H+) Bt2H->Anion Base (-H+) N1_Prod N1-Benzyl Benzotriazole (Kinetic Product) Major in Polar Aprotic Anion->N1_Prod Attack via N1 (Less Steric Shielding) N2_Prod N2-Benzyl Benzotriazole (Thermodynamic Product) Favored by Rh-Catalysis Anion->N2_Prod Attack via N2 (Sym. Electronic) BenzylX Benzyl Halide (Bn-Cl / Bn-Br) BenzylX->N1_Prod BenzylX->N2_Prod

Figure 1: Mechanistic divergence in benzotriazole alkylation.[4] The resonance-stabilized anion attacks the benzyl electrophile, with solvent and catalyst determining the N1/N2 ratio.

Strategic Analysis of Synthetic Methods

Classical Substitution (Base-Mediated)

The traditional approach utilizes bases like


, 

, or

in solvents like Acetone, DMF, or Acetonitrile.
  • Mechanism: Direct displacement of the halide.

  • Limitation: Poor selectivity.[5] Ratios of N1:N2 often hover around 3:1 to 4:1. Separation requires tedious column chromatography.

  • Insight: Use of Hard Soft Acid Base (HSAB) theory suggests that harder electrophiles favor N1, while softer interactions (and steric bulk) can push toward N2.

Advanced Catalytic Routes (High Precision)

For applications requiring >95% isomeric purity without chromatography:

  • Rhodium (Rh) Catalysis: Recent literature (e.g., ChemRxiv, 2024) demonstrates that Rh(II) carbenoids can drive N2-selectivity via a non-classical 1,5-H shift mechanism, bypassing the standard

    
     constraints.
    
  • Boron Catalysis:

    
     has been shown to catalyze site-selective N1-alkylation  using diazoalkanes, avoiding basic conditions entirely.
    
Green Chemistry: Microwave & Phase Transfer Catalysis (Recommended)

This is the most robust method for industrial scalability. It utilizes Microwave Irradiation (MWI) to accelerate kinetics and Phase Transfer Catalysts (PTC) like Tetrabutylammonium Bromide (TBAB) to facilitate the reaction in solvent-free or aqueous media.

Advantages:

  • Yield: Increases from ~65% (Classical) to >85% (MWI).[6]

  • Time: Reduces from 4-6 hours (Reflux) to <10 minutes.

  • Safety: Eliminates volatile organic solvents (VOCs).

Comparative Data Analysis

The following table summarizes the efficiency of different methodologies for synthesizing N-benzyl benzotriazole.

ParameterClassical Reflux (

/Acetone)
Microwave + PTC (Solvent-Free)Rh-Catalyzed (Advanced)
Reaction Time 4 – 8 Hours3 – 6 Minutes 12 Hours
Yield 60 – 70%85 – 94% 75 – 85%
Regioselectivity Mix (N1 Major)Mix (N1 Major)High N2 Specificity
Atom Economy Low (Solvent waste)High Moderate
Scalability HighHighLow (Catalyst Cost)

Validated Experimental Protocol

Method: Microwave-Assisted, Solvent-Free N-Benzylation using PTC. Objective: Synthesis of 1-benzyl-1H-benzotriazole with minimized N2 isomer formation.

Reagents
  • 1H-Benzotriazole (10 mmol)

  • Benzyl Chloride (11 mmol)

  • Potassium Carbonate (

    
    , 15 mmol) - Micronized for surface area.
    
  • Tetrabutylammonium Bromide (TBAB, 0.5 mmol) - Phase Transfer Catalyst.

  • Silica Gel (Optional solid support).

Step-by-Step Workflow
  • Preparation: Grind Benzotriazole,

    
    , and TBAB in a mortar to a fine, homogeneous powder. This increases surface contact, critical for solvent-free reactions.
    
  • Activation: Transfer the mixture to a microwave-safe reaction vessel. Add Benzyl Chloride dropwise to the solid mixture.

  • Irradiation: Irradiate at 200W - 300W for 4 minutes .

    • Process Control: Pulse in 1-minute intervals to prevent overheating/degradation.

  • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:4). The N1 isomer typically has a lower

    
     than the N2 isomer due to higher polarity.
    
  • Work-up: Add cold water (20 mL) to the reaction mass. The inorganic salts (

    
    , excess carbonate) will dissolve.
    
  • Isolation: Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol.

    • Note: N1-benzyl benzotriazole crystallizes readily, while the N2 isomer often remains in the mother liquor, effectively purifying the product without chromatography.

Visualization: Experimental Workflow

Protocol_Workflow Start Start: Reagent Prep Grind Grind: BTA + K2CO3 + TBAB (Homogenize Solid Phase) Start->Grind Add_BnCl Add Benzyl Chloride (Dropwise to solid) Grind->Add_BnCl MWI Microwave Irradiation (200W, 4 mins, Pulsed) Add_BnCl->MWI TLC TLC Check (EtOAc:Hex 1:4) MWI->TLC TLC->MWI Incomplete Quench Quench with Ice Water (Dissolve Salts) TLC->Quench Complete Filter Filtration Quench->Filter Recryst Recrystallization (Ethanol) (Removes N2 isomer) Filter->Recryst End Pure N1-Benzyl Benzotriazole Recryst->End

Figure 2: Green synthesis workflow for N-benzylation. The recrystallization step is critical for isomeric purity.

Pharmacological Context (SAR)

Why is regiochemistry critical? The biological targets of benzotriazoles discriminate sharply between isomers.

  • Antifungal Activity: N1-substituted derivatives (e.g., Vorozole analogs) often show superior binding affinity to the heme iron of Lanosterol 14

    
    -demethylase (CYP51) . The N1-geometry allows the triazole lone pair to coordinate effectively with the metal center.
    
  • Anticancer Activity: N-alkylated benzotriazoles have shown efficacy against breast cancer cell lines (MCF-7). The lipophilic benzyl group facilitates membrane permeability, while the benzotriazole core acts as a bioisostere for purine bases, potentially inhibiting DNA synthesis enzymes.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. (2024). Link

  • Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry. (2010). Link

  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes. ChemRxiv. (2024). Link

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles. Chemical Communications. (2023). Link

  • Benzotriazole: An overview of its versatile biological behavior. Ukaaz Publications. (2024).[6] Link

Sources

Exploratory

An In-depth Technical Guide to 1-(4-fluorobenzyl)-1H-benzotriazole: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(4-fluorobenzyl)-1H-benzotriazole, a derivative of the versatile benzotriazole scaffold. Given the limited direct literature on this specific analogue, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(4-fluorobenzyl)-1H-benzotriazole, a derivative of the versatile benzotriazole scaffold. Given the limited direct literature on this specific analogue, this document leverages established principles of organic synthesis and spectroscopic analysis of closely related compounds to provide a robust guide for researchers, scientists, and drug development professionals. The focus is on enabling the synthesis, characterization, and exploration of the potential therapeutic applications of this molecule.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] The unique electronic properties of the triazole ring, combined with the fused benzene ring, make it a privileged scaffold for the development of novel therapeutic agents. Benzotriazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5][6][7]

The N-alkylation of the benzotriazole core is a common strategy to modulate its physicochemical properties and biological activity.[8][9] The introduction of a 4-fluorobenzyl group is of particular interest in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or electrostatic interactions, and increase membrane permeability. This guide will focus on the synthesis and characterization of 1-(4-fluorobenzyl)-1H-benzotriazole, providing a foundation for its exploration in drug discovery programs.

Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name 1-((4-fluorophenyl)methyl)-1H-1,2,3-benzotriazoleIUPAC Nomenclature
Molecular Formula C₁₃H₁₀FN₃Calculated
Molecular Weight 227.24 g/mol Calculated
Predicted LogP 2.8 - 3.2Cheminformatics Prediction
Predicted Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Based on structural similarity to other N-benzylbenzotriazoles
Predicted Melting Point 110-120 °CBased on the melting point of 1-benzyl-1H-benzotriazole (113-115 °C)

Synthesis of 1-(4-fluorobenzyl)-1H-benzotriazole

The most common and efficient method for the synthesis of N-alkylated benzotriazoles is the reaction of 1H-benzotriazole with an appropriate alkyl halide in the presence of a base.[8][10][11] The following protocol describes a reliable method for the synthesis of 1-(4-fluorobenzyl)-1H-benzotriazole.

Synthesis Workflow

Synthesis_Workflow Synthesis of 1-(4-fluorobenzyl)-1H-benzotriazole cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzotriazole 1H-Benzotriazole ReactionVessel Reaction at Room Temperature Benzotriazole->ReactionVessel FluorobenzylBromide 4-Fluorobenzyl bromide FluorobenzylBromide->ReactionVessel Base Potassium Carbonate (K₂CO₃) Base->ReactionVessel Solvent Anhydrous DMF Solvent->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching 12-24h Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Product 1-(4-fluorobenzyl)-1H-benzotriazole Chromatography->Product Pure Product

Caption: Workflow for the synthesis of 1-(4-fluorobenzyl)-1H-benzotriazole.

Experimental Protocol

Materials:

  • 1H-Benzotriazole

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to form the benzotriazolide anion.

  • Slowly add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 1-(4-fluorobenzyl)-1H-benzotriazole as a solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the acidic N-H of benzotriazole.

  • Solvent: DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction between the benzotriazolide anion and the alkyl halide.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic Characterization

The structure of the synthesized 1-(4-fluorobenzyl)-1H-benzotriazole can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are predicted based on the known data for the closely related compound, 1-benzyl-1H-benzotriazole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show characteristic signals for the benzotriazole and the 4-fluorobenzyl moieties.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.10Doublet1HAromatic CH (Benzotriazole)Downfield proton adjacent to the triazole ring.
~7.60 - 7.30Multiplet3HAromatic CH (Benzotriazole)Remaining protons of the benzotriazole ring.
~7.35Multiplet (dd)2HAromatic CH (Fluorobenzyl)Protons ortho to the CH₂ group, coupled to the fluorine and the meta protons.
~7.10Multiplet (t)2HAromatic CH (Fluorobenzyl)Protons meta to the CH₂ group, coupled to the fluorine and the ortho protons.
~5.90Singlet2HBenzylic CH₂Characteristic singlet for the benzylic protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~163 (d, J ≈ 245 Hz)C-F (Fluorobenzyl)Characteristic large one-bond C-F coupling constant.
~146Aromatic C (Benzotriazole)Quaternary carbon of the benzotriazole ring.
~134Aromatic C (Benzotriazole)Quaternary carbon of the benzotriazole ring.
~131 (d, J ≈ 3 Hz)Aromatic C (Fluorobenzyl, ipso)Quaternary carbon attached to the CH₂ group, showing a small coupling to fluorine.
~129 (d, J ≈ 8 Hz)Aromatic CH (Fluorobenzyl, ortho)Carbons ortho to the fluorine, showing a two-bond C-F coupling.
~128Aromatic CH (Benzotriazole)Aromatic carbons of the benzotriazole ring.
~124Aromatic CH (Benzotriazole)Aromatic carbons of the benzotriazole ring.
~120Aromatic CH (Benzotriazole)Aromatic carbons of the benzotriazole ring.
~116 (d, J ≈ 22 Hz)Aromatic CH (Fluorobenzyl, meta)Carbons meta to the fluorine, showing a three-bond C-F coupling.
~110Aromatic CH (Benzotriazole)Aromatic carbons of the benzotriazole ring.
~52Benzylic CH₂Aliphatic carbon of the benzylic group.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (CH₂)
1610-1590MediumC=C stretching (aromatic rings)
1510-1490StrongC=C stretching (aromatic rings)
1250-1210StrongC-F stretch
1100-1000MediumN-N stretching (triazole ring)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 227.09

  • Expected Fragmentation Pattern: A prominent fragment at m/z = 109 corresponding to the 4-fluorobenzyl cation ([C₇H₆F]⁺) is expected. Another significant fragment at m/z = 118 corresponding to the benzotriazolyl radical is also possible.

Potential Applications in Drug Development

The benzotriazole scaffold is a versatile building block in the design of new drugs.[1][3][6] The introduction of the 4-fluorobenzyl moiety to this core can be a strategic move to enhance its therapeutic potential.

Structure-Activity Relationship (SAR) Insights

SAR_Concept Modulation of Biological Activity cluster_modifications Modifications cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities Core Benzotriazole Core Fluorobenzyl 1-(4-fluorobenzyl) Group Core->Fluorobenzyl N-Alkylation Lipophilicity Increased Lipophilicity Fluorobenzyl->Lipophilicity MetabolicStability Enhanced Metabolic Stability Fluorobenzyl->MetabolicStability Binding Improved Target Binding Fluorobenzyl->Binding Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer MetabolicStability->Anticancer Antifungal Antifungal Binding->Antifungal AntiInflammatory Anti-inflammatory Binding->AntiInflammatory

Caption: Conceptual diagram of how modifying the benzotriazole core can influence properties and biological activities.

Potential Therapeutic Areas
  • Antimicrobial and Antifungal Agents: Many benzotriazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[5][7][12] The increased lipophilicity and potential for enhanced target interactions conferred by the 4-fluorobenzyl group could lead to improved antimicrobial efficacy.

  • Anticancer Agents: The benzotriazole nucleus is present in some anticancer drugs.[4][6] The fluorine atom can block metabolic oxidation, a common deactivation pathway for many drugs, potentially leading to a longer duration of action and improved efficacy.

  • Anti-inflammatory Agents: Benzotriazole derivatives have also been explored for their anti-inflammatory properties. The 4-fluorobenzyl moiety could enhance the binding of the molecule to inflammatory targets.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 1-(4-fluorobenzyl)-1H-benzotriazole. While direct experimental data for this specific compound is scarce, the principles outlined here, based on well-established chemistry and data from analogous structures, offer a solid foundation for its scientific exploration. The unique combination of the versatile benzotriazole scaffold and the advantageous properties of the 4-fluorobenzyl group makes this molecule a promising candidate for further investigation in the field of drug discovery and development.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis of 1H-Benzotriazoles via Reductive Amination on Solid Supports. (n.d.). Thieme Connect. [Link]

  • A Brief Review on Medicinal Uses and Applications of Benztriazole. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]

  • Synthesis and Antibacterial Activity of Benzotriazole Substituted Acridines. (2012). Science Alert. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, S., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

  • Pundir, G., et al. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. [Link]

  • Ren, W., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

  • Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. [Link]

  • Suma, V. (2011). Benzotriazole in Medicinal Chemistry. ResearchGate. [Link]

  • Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. (n.d.). Scribd. [Link]

  • Kumar, R., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). ResearchGate. [Link]

  • Le, Z.-G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • Avhad, K. C., & Upadhyay, U. G. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

  • 1-Benzyl-1H-benzotriazole. (n.d.). Academia.edu. [Link]

  • 1-(Benzyloxycarbonyl)benzotriazole. (n.d.). PubChem. [Link]

  • 1-Benzyl-1H-benzotriazole. (2012). PMC. [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the... (n.d.). ResearchGate. [Link]

  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted. (2023). ResearchGate. [Link]

  • Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. (2023). ResearchGate. [Link]

  • Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. (n.d.). Royal Society of Chemistry. [Link]

  • The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole: A Comprehensive Guide

An Application Note for Researchers and Drug Development Professionals Abstract & Introduction 1,2,3-Benzotriazole and its derivatives are a cornerstone of modern heterocyclic chemistry, demonstrating remarkable versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract & Introduction

1,2,3-Benzotriazole and its derivatives are a cornerstone of modern heterocyclic chemistry, demonstrating remarkable versatility across various scientific domains. These compounds are integral to the development of pharmaceuticals, corrosion inhibitors, and advanced materials.[1][2][3] The benzotriazole moiety is a prevalent structural motif in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, and anti-inflammatory properties.[4][5][6]

This application note provides a detailed, field-proven protocol for the synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole , a fluorinated benzotriazole derivative of significant interest. The introduction of a fluorophenylmethyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is a key consideration in drug discovery. The synthesis proceeds via a classical N-alkylation reaction, a fundamental transformation in heterocyclic chemistry. This document offers an in-depth explanation of the experimental choices, a step-by-step methodology, and critical safety information to ensure a successful and safe synthesis.

The Causality of Experimental Design: Mechanism and Rationale

The synthesis of the target molecule is achieved through the nucleophilic substitution reaction between 1H-1,2,3-benzotriazole and 4-fluorobenzyl chloride. The core of this reaction lies in the deprotonation of the benzotriazole N-H group, which significantly enhances its nucleophilicity.

  • The Role of the Base: 1H-1,2,3-benzotriazole is weakly acidic. The addition of a moderately strong base, such as potassium carbonate (K₂CO₃), is crucial. The carbonate anion deprotonates the N1-hydrogen of the benzotriazole ring, generating the benzotriazolide anion. This anion is a much more potent nucleophile than the neutral parent molecule.

  • The Alkylating Agent: 4-fluorobenzyl chloride serves as the electrophile. The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack by the benzotriazolide anion.

  • Solvent Selection: A polar aprotic solvent like acetone is an ideal medium for this type of reaction. It effectively dissolves the reactants while not participating in the reaction itself. Its relatively low boiling point facilitates easy removal post-reaction. Other solvents like N,N-dimethylformamide (DMF) can also be used.[7]

  • Regioselectivity: A critical consideration in the alkylation of benzotriazole is the potential for reaction at either the N1 or N2 position of the triazole ring. While mixtures are possible, alkylation with alkyl halides under basic conditions, as described here, predominantly yields the N1-substituted isomer.[2][3][8] The N1-isomer is generally the thermodynamically more stable product.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success and safety of the synthesis. All quantitative data for the protocol are summarized in the table below.

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeSafety & Handling
1H-1,2,3-Benzotriazole95-14-7119.1210.01.19 gHarmful if swallowed or in contact with skin, causes eye irritation.[9][10] Heating may cause an explosion.[9]
4-Fluorobenzyl chloride352-11-4144.5710.01.20 mLFlammable liquid and vapor. Causes severe skin burns and eye damage.[11][12][13][14] Lachrymator.
Potassium Carbonate (K₂CO₃)584-08-7138.2115.02.07 gCauses serious eye irritation.
Acetone67-64-158.08-50 mLHighly flammable liquid and vapor. Causes serious eye irritation.

Detailed Experimental Protocol

This protocol is designed for a 10.0 mmol scale synthesis. All operations should be conducted within a certified chemical fume hood.

4.1 Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,3-benzotriazole (1.19 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of acetone to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Slowly add 4-fluorobenzyl chloride (1.20 mL, 10.0 mmol) to the suspension using a syringe.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

4.2 Reaction Execution

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Maintain the reflux for 8-12 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl acetate/Hexanes 1:4 v/v). The disappearance of the starting material (benzotriazole) indicates reaction completion.

4.3 Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a Büchner funnel to remove the solid potassium salts (KCl and excess K₂CO₃).

  • Wash the collected solids with a small amount of fresh acetone (approx. 10 mL) to recover any adsorbed product.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.

4.4 Purification

  • Dissolve the crude residue in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any remaining inorganic salts.

  • Wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • For final purification, recrystallize the solid product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Filter the purified crystals and dry them under vacuum.

4.5 Characterization

  • Melting Point: Determine the melting point of the purified solid and compare it to literature values.

  • ¹H and ¹³C NMR: Confirm the structure of the final product by acquiring ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Expected ¹H NMR signals would include peaks for the benzotriazole aromatic protons, the fluorophenyl aromatic protons, and a characteristic singlet for the methylene (-CH₂-) bridge.[15][16][17]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification reagents Combine: 1. 1H-1,2,3-Benzotriazole 2. K₂CO₃ 3. Acetone add_alkyl Add 4-Fluorobenzyl Chloride reagents->add_alkyl reflux Reflux for 8-12 hours (approx. 56°C) add_alkyl->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Filter solid salts cool->filter evaporate Evaporate solvent filter->evaporate extract Liquid-Liquid Extraction evaporate->extract recrystallize Recrystallize from Ethanol/Water extract->recrystallize product Final Product: 1-[(4-Fluorophenyl)methyl]- 1H-1,2,3-benzotriazole recrystallize->product

Caption: Workflow for the synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole.

Safety and Precautionary Measures

Adherence to safety protocols is non-negotiable. The reagents used in this synthesis present several hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[11][12]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of harmful vapors.[9][12]

  • 4-Fluorobenzyl Chloride: This compound is corrosive and a lachrymator (causes tearing).[11][13] It can cause severe skin burns and eye damage.[12][14] Avoid contact with skin and eyes and do not breathe the vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

  • 1H-1,2,3-Benzotriazole: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[9][10] It is also flammable and may cause an explosion upon heating.[9] Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By following this detailed protocol and adhering to all safety guidelines, researchers can reliably and safely synthesize 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole for further study and application.

References

  • Acros Organics. (2004). Material Safety Data Sheet: 1H-Benzotriazole. [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 1,2,3-Benzotriazole - SAFETY DATA SHEET. [Link]

  • Kurita. (2016). Safety Data Sheet. Provided by grounding service.
  • Google Patents. (2007).
  • Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Provided by grounding service.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. [Link]

  • Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]

  • Google Patents. (1967).
  • ResearchGate. (2025). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]

  • Royal Society of Chemistry. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]

  • ResearchGate. (2025). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. [Link]

  • SciSpace. (2019). Synthesis and Anxiolytic Activity of some novel benzotriazole derivatives. [Link]

  • Allied Academies. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. [Link]

  • TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

  • Journal of the Chilean Chemical Society. MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. Provided by grounding service.
  • Google Patents.
  • Beilstein Journals. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

  • PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. [Link]

  • SpringerLink. (2023). [18F]Fluoromisonidazole synthesis method: development and optimization by cartridge purification. [Link]

  • MDPI. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. [Link]

  • ResearchGate. Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. [Link]

Sources

Application

Catalytic Methods for the Synthesis of 1-Substituted Benzotriazoles: Application Notes and Protocols

Introduction: The Enduring Significance of 1-Substituted Benzotriazoles 1-Substituted benzotriazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This privileged heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 1-Substituted Benzotriazoles

1-Substituted benzotriazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This privileged heterocyclic scaffold is present in a wide array of pharmacologically active compounds, exhibiting antimicrobial, analgesic, antioxidant, and antifungal properties.[2] Beyond their therapeutic potential, these molecules serve as versatile synthetic auxiliaries, corrosion inhibitors, and photostabilizers.[4] The regioselective synthesis of 1-substituted benzotriazoles is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth exploration of the most robust and widely employed catalytic methods for their synthesis, with a focus on the underlying principles that govern these transformations.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The copper-catalyzed N-arylation of benzotriazole, a classic transformation known as the Ullmann condensation, remains a highly relevant and cost-effective method for the synthesis of 1-arylbenzotriazoles.[5] Modern iterations of this reaction have seen significant improvements, including the use of ligands to enhance catalytic activity and allow for milder reaction conditions.[5]

Mechanistic Insights: The Role of Copper and Ligands

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the formation of a copper(I)-benzotriazolate intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the desired 1-arylbenzotriazole and regenerate the active copper(I) catalyst.

The choice of ligand is crucial for the efficiency of the Ullmann reaction. Ligands, such as 1-(hydroxymethyl)-1H-benzotriazole, can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition step, leading to higher yields and shorter reaction times.[6] In some cases, a ligand-free system using a copper salt like CuCl can also be effective, offering a simpler and more cost-effective approach.[7]

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-Benzotriazolate Cu(I)-Benzotriazolate Cu(I)X->Cu(I)-Benzotriazolate + Benzotriazole - HX (with Base) Benzotriazole Benzotriazole Benzotriazole->Cu(I)-Benzotriazolate Aryl-X Aryl-X Oxidative Addition Complex Oxidative Addition Complex Aryl-X->Oxidative Addition Complex 1-Arylbenzotriazole 1-Arylbenzotriazole Base Base Base->Cu(I)-Benzotriazolate Cu(I)-Benzotriazolate->Oxidative Addition Complex + Aryl-X Oxidative Addition Complex->Cu(I)X Oxidative Addition Complex->1-Arylbenzotriazole Reductive Elimination

Figure 1: A simplified diagram of the copper-catalyzed Ullmann condensation for the N-arylation of benzotriazole.

Protocol: General Procedure for Copper-Catalyzed N-Arylation of Benzotriazole

This protocol provides a general guideline for the copper-catalyzed N-arylation of benzotriazole with aryl iodides under ligand-free conditions.[7]

Materials:

  • Benzotriazole

  • Aryl iodide

  • Copper(I) chloride (CuCl)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask, add benzotriazole (1.0 equiv), the aryl iodide (1.2 equiv), copper(I) chloride (10-20 mol%), and a base such as potassium carbonate or cesium carbonate (2.0 equiv).

  • Add anhydrous dimethylformamide (DMF) as the solvent. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 100 to 140 °C. The optimal temperature will depend on the reactivity of the aryl iodide.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-arylbenzotriazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
CuI/LigandK2CO3DMF120Good to Excellent[6]
CuCl (ligand-free)Cs2CO3DMF130Moderate to Good[7]
CuI/Cs2CO3Cs2CO3DMFN/AGood[8]

Table 1: Comparison of selected copper-catalyzed N-arylation systems for benzotriazole.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the N-arylation of benzotriazoles.[9][10] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional Ullmann-type reactions.[9]

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle.[9][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (benzotriazole) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, facilitate both the oxidative addition and reductive elimination steps, leading to high catalytic turnover.[11]

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex (Pd(II)) Oxidative Addition Complex (Pd(II)) Pd(0)L_n->Oxidative Addition Complex (Pd(II)) + Aryl-X Oxidative Addition Benzotriazole Benzotriazole Palladium-Amido Complex Palladium-Amido Complex Benzotriazole->Palladium-Amido Complex Aryl-X Aryl-X Aryl-X->Oxidative Addition Complex (Pd(II)) 1-Arylbenzotriazole 1-Arylbenzotriazole Base Base Base->Palladium-Amido Complex Oxidative Addition Complex (Pd(II))->Palladium-Amido Complex + Benzotriazole + Base, - HX Palladium-Amido Complex->Pd(0)L_n Palladium-Amido Complex->1-Arylbenzotriazole Reductive Elimination

Figure 2: A simplified diagram of the palladium-catalyzed Buchwald-Hartwig amination for the N-arylation of benzotriazole.

Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Benzotriazole

This protocol provides a general method for the Buchwald-Hartwig amination of benzotriazole with aryl halides.

Materials:

  • Benzotriazole

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, dppf)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (argon or nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the aryl halide (1.0 equiv), benzotriazole (1.2 equiv), and the base (1.5-2.5 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 1-arylbenzotriazole.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)2dpppN/ADMF150Good[1]
Pd(OAc)2PivOHK2CO3/Ag2CO3DMAc/xylene110N/A[12]
Pd catalystPrimary aminesN/AN/A100High Purity[13]

Table 2: Examples of palladium-catalyzed systems for the synthesis of substituted benzotriazoles.

Other Catalytic Approaches

While copper and palladium catalysis dominate the field, other methods for the synthesis of 1-substituted benzotriazoles have been developed. These include:

  • Palladium-catalyzed 1,7-migration/cyclization: A regioselective synthesis of benzotriazoles from aryltriazenes has been reported, proceeding via a novel 1,7-palladium migration and intramolecular amination dealkylation sequence.[1]

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This "click chemistry" approach allows for the synthesis of benzotriazole-triazole conjugates.[14]

Conclusion and Future Outlook

The catalytic synthesis of 1-substituted benzotriazoles has undergone significant advancements, providing chemists with a powerful toolkit for accessing these valuable compounds. Copper-catalyzed Ullmann-type reactions offer a cost-effective and reliable method, while palladium-catalyzed Buchwald-Hartwig amination provides broader substrate scope and milder reaction conditions. The continued development of more efficient and sustainable catalytic systems, including those based on earth-abundant metals and those that operate under greener reaction conditions, will undoubtedly shape the future of this important area of synthetic chemistry.

References

  • A Review on: Synthesis of Benzotriazole. ijariie. [Link]

  • Zhou, J., He, J., Wang, B., Yang, W., & Ren, H. (2011). 1,7-Palladium Migration via C H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of Benzotriazoles. Organic Letters, 13(8), 2102-2105. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Mild and General Access to Diverse 1H-Benzotriazoles via Diboron-Mediated N-OH Deoxygenation and Palladium-Catalyzed C-C and C-N Bond Formation. R Discovery. [Link]

  • Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. PMC. [Link]

  • Katritzky, A. R. (1992). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections. [Link]

  • Singh, M., Bose, P., & Singh, A. S. (2024). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. ChemistrySelect, 9(25), e202401132. [Link]

  • Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • A Ligand-free CuCl Catalytic System for the N-Arylation of Benzotriazoles. ResearchGate. [Link]

  • Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. ResearchGate. [Link]

  • A copper-benzotriazole based coordination polymer catalyzes the efficient one-pot synthesis of (N'-substituted)-hydrazo-4-aryl-1,4-dihydropyridines from azines. Figshare. [Link]

  • An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition cl. Indian Academy of Sciences. [Link]

  • Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI. [Link]

  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. NIH. [Link]

  • Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • A Copper‐Benzotriazole‐Based Coordination Polymer Catalyzes the Efficient One‐Pot Synthesis of (N′‐Substituted). SciSpace. [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.org. [Link]

  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. PubMed. [Link]

  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Redalyc. [Link]

  • Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Substrate scope for the synthesis of N1‐substituted benzotriazoles. [a] 4.5 equivalents of reagents were used. ResearchGate. [Link]

  • Scope and limitations of benzotriazinones.[a]. ResearchGate. [Link]

  • Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. RSC Publishing. [Link]

  • TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. ResearchGate. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Continuous-flow synthesis of 1-substituted benzotriazoles from chloronitrobenzenes and amines in a C-N bond formation/hydrogenation/diazotization/cyclization sequence. PubMed. [Link]

  • Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

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Method

Recrystallization solvents for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Technical Guide: Recrystallization Strategies for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Abstract This technical guide details the purification protocols for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Recrystallization Strategies for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Abstract This technical guide details the purification protocols for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (CAS: 27556-51-0), a critical pharmacophore in medicinal chemistry often utilized in the development of antifungal and antineoplastic agents.[1][2][3] The synthesis of N-alkylated benzotriazoles typically yields a mixture of N1- and N2-isomers.[1][2][3] This guide focuses on the thermodynamic solubility differences between these regioisomers to achieve high-purity N1-isomer isolation via recrystallization, circumventing the need for labor-intensive chromatographic separations.[1][2][3]

Physicochemical Context & Solvent Selection Logic

The target molecule consists of a polar 1,2,3-benzotriazole core fused with a lipophilic 4-fluorobenzyl moiety.[1][2][3] This amphiphilic structure dictates a specific solubility profile:

  • Benzotriazole Core: Provides solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMF, DMSO).[1][2][3]

  • 4-Fluorobenzyl Group: Enhances lipophilicity and promotes crystalline packing via

    
     stacking and C-F dipole interactions, often resulting in higher melting points compared to non-fluorinated analogs.[1][2][3]
    

The Isomer Challenge: Alkylation of benzotriazole typically produces a mixture of the N1-isomer (Target) and N2-isomer (Impurity).[1][3]

  • N1-Isomer: Generally higher melting point, more stable, less soluble in non-polar solvents.[1][2][3]

  • N2-Isomer: Often lower melting (sometimes an oil), higher solubility in non-polar media.[1][2][3]

Solvent Strategy: We utilize a solvent/anti-solvent approach to exploit these differences.[1][2][3] The N1-isomer crystallizes out, while the N2-isomer and unreacted starting materials remain in the mother liquor.[1][2]

Table 1: Solvent System Screening Matrix
Solvent SystemRoleSuitabilityRationale
Ethanol (95%) Single SolventHigh Excellent solubility at boiling; moderate at RT.[1][2][3] Best for initial purification.[1][2][3]
Ethanol / Water Solvent / Anti-SolventVery High Water acts as a powerful anti-solvent to force precipitation, maximizing yield.[1][2][3]
Ethyl Acetate / Heptane Solvent / Anti-SolventMedium Use if the compound "oils out" in aqueous systems.[1][2][3] Good for removing non-polar impurities.[1][2][3]
Toluene Single SolventLow Risk of retaining the N2-isomer; often requires very low temperatures (-20°C) to induce crystallization.[1][2][3]

Detailed Experimental Protocol

Safety Precaution: Benzotriazole derivatives can be irritants.[1][2][3] Perform all operations in a fume hood. Ensure no oxidizing agents are present, as benzotriazoles can be reactive under harsh oxidative conditions.[1][2][3]

Protocol A: The Ethanol/Water Recrystallization (Primary Method)[1][3]

This method is preferred for its "green" profile and efficiency in separating the N1-isomer from inorganic salts (NaCl/KBr) generated during synthesis.[1][2]

Step 1: Dissolution

  • Transfer the crude solid (e.g., 10.0 g) into a suitably sized Erlenmeyer flask.

  • Add Ethanol (95%) (approx. 3–5 mL per gram of crude).

  • Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Observation: If the solution is not clear, add ethanol in 1 mL increments until full dissolution is achieved.

    • Note: If insoluble particulates remain (likely inorganic salts), filter the hot solution through a pre-heated Buchner funnel or a glass frit.[2][3]

Step 2: Anti-Solvent Addition (The Cloud Point) [1][3]

  • Maintain the solution at a gentle boil.

  • Dropwise, add warm distilled water (approx. 50-60°C) to the boiling ethanol solution.

  • Stop adding water immediately when a persistent faint turbidity (cloudiness) is observed.[1][2][3]

  • Add a few drops of ethanol to clear the solution back to transparency.[1][2][3]

Step 3: Controlled Cooling

  • Remove the flask from the heat source.

  • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Rapid cooling (e.g., ice bath immediately) will trap the N2-isomer and impurities inside the crystal lattice.[1][2][3] Slow cooling promotes the growth of pure N1-isomer crystals.[1][2][3]

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1–2 hours to maximize recovery.

Step 4: Isolation

  • Filter the crystals using vacuum filtration.[1][2][3]

  • Wash the filter cake with a cold (0°C) Ethanol/Water (1:1) mixture.

  • Dry the solid in a vacuum oven at 40–50°C for 6 hours.

Troubleshooting & Optimization

Issue: "Oiling Out"

  • Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[2][3]

  • Cause: The solution became supersaturated at a temperature above the compound's melting point, or the solvent mixture is too polar (too much water).[1][2][3]

  • Remedy: Reheat to dissolve the oil. Add a small amount of Ethanol (Solvent A) to change the composition.[2] Seed the cooling solution with a pure crystal of the target compound at approx. 40°C.[1][2][3]

Issue: Low Yield

  • Cause: Too much solvent used (solubility product not exceeded).[1][2][3]

  • Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to obtain a "second crop." Note: The second crop is usually less pure than the first.[1][3]

Process Visualization

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on crude material behavior.[1][2][3]

SolventSelection Start Start: Crude Material Evaluation SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Insoluble Insoluble/High Salts? SolubilityCheck->Insoluble Turbid Soluble Fully Soluble? SolubilityCheck->Soluble Clear FilterHot Hot Filtration Required (Remove Inorganic Salts) Insoluble->FilterHot AddWater Add Warm Water to Cloud Point Soluble->AddWater FilterHot->AddWater Cooling Cool to RT -> 0°C AddWater->Cooling ResultCheck Check Result Cooling->ResultCheck Crystals Crystalline Solid: Filter & Dry ResultCheck->Crystals Needles/Prisms Oil Oiling Out? ResultCheck->Oil Liquid Layer RemedyOil Reheat & Add More Ethanol OR Switch to EtOAc/Heptane Oil->RemedyOil

Caption: Decision matrix for optimizing the recrystallization solvent system.

Figure 2: Recrystallization Workflow & Isomer Separation

Visualizing the separation of the N1 (Target) from N2 (Impurity) at the molecular level during cooling.[2][3]

RecrystallizationFlow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Isolation Crude Crude Mixture (N1 + N2 + Salts) HotSolvent Hot Ethanol/Water (Homogeneous Solution) Crude->HotSolvent Heat Cooling Slow Cooling (Supersaturation) HotSolvent->Cooling Ambient Temp Nucleation Selective Nucleation (N1 Isomer) Cooling->Nucleation Thermodynamic Control Filtration Vacuum Filtration Nucleation->Filtration Solid Pure N1 Isomer (Solid) Filtration->Solid Liquor Mother Liquor (N2 Isomer + Impurities) Filtration->Liquor

Caption: Workflow demonstrating the thermodynamic separation of N1 and N2 isomers.[1][2][3]

References

  • Katritzky, A. R., et al. "Synthesis and properties of 1- and 2-substituted benzotriazoles."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1998.[1][2]

  • PubChem. "1H-Benzotriazole Compound Summary."[1][2][3] National Library of Medicine, 2024.[1][2] [2][3]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1][2] Pearson Education, 5th Edition, 1989.[1][2] (Standard reference for recrystallization techniques of N-alkylated heterocycles).

  • Torres, J., et al. "N-Alkylation of 1,2,3-triazoles and benzotriazoles: A comprehensive review."[1][2][3] Tetrahedron, Vol 68, Issue 45, 2012.[1][2][3] (Discusses N1 vs N2 isomer ratios and separation).

Sources

Application

Microwave-assisted synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Application Note: Microwave-Assisted Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Executive Summary This guide details the microwave-assisted synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Executive Summary

This guide details the microwave-assisted synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, a pharmacologically significant scaffold found in antifungal and antineoplastic agents. By leveraging dielectric heating, this protocol overcomes the limitations of conventional thermal alkylation—specifically long reaction times (5–12 hours) and poor regioselectivity.

We present two validated methodologies:

  • Method A (Green): Solvent-free Phase Transfer Catalysis (PTC).

  • Method B (Standard): Polar Aprotic Solution Phase (DMF).

Both methods prioritize the N1-alkylation product over the N2-isomer, utilizing the rapid heating ramp of microwave irradiation to kinetically favor the desired substitution.

Scientific Background & Mechanistic Insight

The Target Molecule

The target, 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole , incorporates a 4-fluorobenzyl moiety. The fluorine atom is strategically important in medicinal chemistry: it blocks metabolic oxidation at the para-position and increases lipophilicity, enhancing membrane permeability compared to the non-fluorinated benzyl analogue.

The Regioselectivity Challenge

Benzotriazole is an ambident nucleophile. Upon deprotonation, the resulting anion can attack the electrophile (4-fluorobenzyl chloride) at two distinct nitrogen sites:

  • N1-Alkylation (Major): Leads to the 1H-benzotriazole derivative (Target).

  • N2-Alkylation (Minor): Leads to the 2H-benzotriazole derivative.

While the N1-isomer is generally the thermodynamic product, the N2-isomer can form in significant quantities under uncontrolled thermal conditions. Microwave irradiation (MW) enhances the selectivity for the N1-isomer by rapidly reaching the activation energy required for the thermodynamic product, often suppressing the formation of the kinetic N2-isomer compared to slow thermal ramping.

Reaction Scheme & Mechanism

ReactionMechanism Bt 1H-Benzotriazole Anion Benzotriazolyl Anion [Resonance Hybrid] Bt->Anion Deprotonation Base Base (K2CO3) Base->Anion Electrophile 4-Fluorobenzyl Chloride N1 N1-Product (Major) 1-[(4-F-phenyl)methyl]-Bt Electrophile->N1 N2 N2-Product (Minor) 2-[(4-F-phenyl)methyl]-Bt Electrophile->N2 Anion->N1 MW Irradiation SN2 Attack (N1) Anion->N2 SN2 Attack (N2)

Caption: Mechanistic pathway showing the competition between N1 and N2 alkylation sites. Microwave irradiation favors the N1 pathway.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) allowing pressure and temperature control.

  • Reagents: 1H-Benzotriazole (99%), 4-Fluorobenzyl chloride (98%), Potassium Carbonate (anhydrous), Tetrabutylammonium bromide (TBAB), DMF (anhydrous).

  • Safety Note: Benzotriazoles can decompose exothermically at very high temperatures (>200°C). Do not exceed set limits.

Method A: Solvent-Free Phase Transfer Catalysis (Green Protocol)

Best for: High throughput, green chemistry compliance, and ease of workup.

  • Preparation: In a mortar, grind 1H-Benzotriazole (1.19 g, 10 mmol) , Potassium Carbonate (2.07 g, 15 mmol) , and TBAB (0.16 g, 0.5 mmol) until a fine, homogeneous powder is obtained.

  • Addition: Transfer the powder to a 10 mL microwave process vial. Add 4-Fluorobenzyl chloride (1.44 g, 10 mmol) directly to the solid mixture. Mix well with a spatula.

  • Irradiation: Cap the vial. Irradiate at 200 W (constant power mode) or set temperature to 80–90°C for 4–6 minutes .

    • Note: Without solvent, internal temperature monitoring via IR sensor is critical.

  • Workup: Cool to room temperature. The mixture will be a solid cake. Add 20 mL of water and stir vigorously to dissolve the inorganic salts (K2CO3, KCl).

  • Isolation: Filter the solid precipitate. Wash with excess water (3 x 10 mL) to remove TBAB and salts.

  • Purification: Recrystallize from ethanol or a toluene/hexane mixture to obtain pure white crystals.

Method B: Solution Phase (DMF)

Best for: Scale-up and precise temperature control.

  • Dissolution: In a 35 mL microwave vessel, dissolve 1H-Benzotriazole (1.19 g, 10 mmol) in 5 mL of DMF .

  • Base Addition: Add Potassium Carbonate (2.07 g, 15 mmol) . Stir for 1 minute.

  • Electrophile Addition: Add 4-Fluorobenzyl chloride (1.58 g, 11 mmol) .

  • Irradiation: Seal the vessel. Program the microwave:

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Stirring: High

    • Pressure Limit: 200 psi (safety cutoff)

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product will precipitate immediately.

  • Isolation: Filter the solid. If an oil forms (due to residual DMF), extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and evaporate.

Experimental Workflow & Logic

Workflow Start Start: Reagent Prep Mix Mixing/Grinding (Homogenization) Start->Mix MW Microwave Irradiation (80-100°C, 4-6 min) Mix->MW TLC TLC Check (Hexane:EtOAc 3:1) MW->TLC TLC->MW Incomplete (+2 min) Quench Quench in Ice Water (Precipitation) TLC->Quench Complete Filter Filtration & Washing Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify End Final Product Characterization Purify->End

Caption: Step-by-step workflow ensuring reaction completion and purity.

Results & Characterization

The following data parameters are expected for the purified N1-isomer.

ParameterExpected Value/ObservationNotes
State White to off-white crystalline solidN2-isomer is often an oil or lower melting solid.
Yield (Method A) 85 – 92%Solvent-free often yields higher due to high concentration.
Yield (Method B) 80 – 88%Losses primarily during aqueous workup.
Melting Point 94 – 98°CCompare to unsubstituted benzyl-Bt (86°C) [1].
¹H NMR (CDCl₃) δ 5.85 (s, 2H, N-CH₂), 7.0-7.4 (m, 4H, Ar-F), 7.3-8.1 (m, 4H, Bt)N1-CH₂ appears ~5.8 ppm; N2-CH₂ appears downfield ~6.0 ppm.
IR (KBr) 1600 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F)Absence of N-H stretch (~3200 cm⁻¹) confirms alkylation.
Troubleshooting Guide
  • Issue: Low Yield / Oiling out.

    • Cause: Incomplete precipitation or residual DMF.

    • Solution: Use more ice water during quench or switch to Method A (Solvent-free).

  • Issue: Presence of N2-isomer (>10%).

    • Cause: Temperature too high or reaction time too long (equilibration).

    • Solution: Reduce MW temperature to 80°C and check TLC at 2 minutes.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987).[1] The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 781-789.[1] Link

  • Khalafi-Nezhad, A., Zare, A., Parhami, A., Rad, M. N. S., & Nejabat, G. R. (2007).[4] Highly regioselective N-alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society, 4, 271–278.[4] Link

  • Swamy, S. N., Basappa, Sarala, G., Priya, B. S., Gaonkar, S. L., Prasad, J. S., & Rangappa, K. S. (2006).[4] Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: Antimicrobial studies. Bioorganic & Medicinal Chemistry Letters, 16(4), 999–1004. Link

  • BenchChem. (2025).[2] Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives. Link

  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004).[4] Organic reactions in ionic liquids: An efficient method for the N-alkylation of benzotriazole. Journal of Chemical Research, 2004(5), 344–346.[4] Link

Sources

Method

Application Note: Optimized Sample Preparation of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

This Application Note and Protocol guide is designed for researchers investigating the pharmacological properties of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole . This compound, a lipophilic N-alkylated benzotriazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating the pharmacological properties of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole . This compound, a lipophilic N-alkylated benzotriazole derivative, presents specific solubility challenges that must be managed to ensure assay reproducibility.

Executive Summary

1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole is a bioactive scaffold often screened for antimicrobial, anticancer, and enzyme-inhibitory activity (e.g., CK2 inhibition).[1][2][3] Its structural combination of a benzotriazole core and a fluorinated benzyl group confers significant lipophilicity (Estimated LogP ~3.4–3.8).[2][4][3] While this lipophilicity enhances membrane permeability, it creates a critical bottleneck in aqueous-based biological assays: solvent-induced precipitation .[1][2][4][3]

This guide provides a validated workflow to transition the compound from a solid powder to a stable, bio-available assay concentration, minimizing the risk of "false negatives" caused by compound aggregation.[2][4]

Physicochemical Profile & Solubility Assessment

Understanding the molecule is the first step to successful preparation.[2][4]

PropertyValue / DescriptionImplication for Assay
Molecular Weight ~227.24 g/mol Small molecule; rapid diffusion.[1][2][3]
LogP (Est.) 3.4 – 3.8Highly lipophilic; poor aqueous solubility.[2][4][3]
Primary Solvent DMSO (Dimethyl sulfoxide)Excellent solubility (>50 mM).[4][3]
Secondary Solvent EthanolGood solubility, but higher volatility.[2][4]
Aqueous Solubility < 100 µM (Predicted)High Risk: Will precipitate if added directly to media at high concentrations.[2][4][3]
Stability Light SensitiveStore stocks in amber vials or foil-wrapped containers.[1][2][4][3]

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock free of particulate matter.

Materials
  • Compound: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (Solid).[1][2][3]

  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade).[2][4]

  • Vessel: Amber glass vial with PTFE-lined cap (avoid polystyrene which DMSO can leach).[1][2][3]

Procedure
  • Weighing: Accurately weigh 2.27 mg of the compound into a sterile microcentrifuge tube or glass vial.

    • Note: For higher precision, weigh a larger amount (e.g., 22.7 mg) and adjust solvent volume accordingly.[2][4]

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Validation: Inspect visually.[2][4][3] The solution must be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Shelf Life: Stable for 6 months at -20°C.

Protocol B: The "Intermediate Dilution" Method (Assay Delivery)

Scientific Rationale: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media often causes "shock precipitation" due to the rapid change in polarity.[1][4][3] This protocol uses an intermediate step to smooth the polarity gradient.[2][4]

Target Final Assay Concentration: 10 µM Target Final DMSO Concentration: 0.1% (v/v)

Workflow Diagram (Graphviz)

DilutionWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO/Media) Stock->Inter 1:100 Dilution (Add 1 µL Stock to 99 µL Media) Assay Final Assay Well (10 µM in 0.1% DMSO) Inter->Assay 1:10 Dilution (Add 10 µL Inter to 90 µL Media)

Figure 1: Step-wise dilution strategy to prevent compound precipitation.

Step-by-Step Procedure
  • Thaw: Thaw the 10 mM Master Stock at room temperature (RT). Vortex ensures homogeneity.[2][4][3]

  • Intermediate Dilution (100x Concentrated):

    • Prepare an intermediate solution by diluting the Master Stock 1:100 into the assay medium (or buffer).[4][3]

    • Example: Add 10 µL of 10 mM Stock to 990 µL of culture medium.

    • Result: 100 µM compound in ~1% DMSO.[2][4][3]

    • Critical Step: Vortex immediately upon addition to prevent local high-concentration pockets.[1][2][4][3]

  • Final Assay Plate Addition:

    • Add the Intermediate Solution to the cells/enzyme mix at a 1:10 ratio.[2][4]

    • Example: Add 10 µL of Intermediate Solution to 90 µL of well contents.

    • Final Result: 10 µM compound concentration with 0.1% DMSO.[2][4][3]

Protocol C: Quality Control (Precipitation Check)

Why this matters: Benzotriazole derivatives can form "colloidal aggregates" that nonspecifically sequester enzymes, leading to false positives in inhibition assays.[2][4]

Turbidimetric Assessment[1][3][4]
  • Prepare a "Dummy" plate with media and compound (no cells/enzyme) at the highest test concentration (e.g., 100 µM).[2][4][3]

  • Measure Absorbance at 600 nm (OD600) .

  • Pass Criteria: OD600 should be < 0.005 above the solvent blank.[2][4] Higher values indicate precipitation.[2][4][3]

Dynamic Light Scattering (Optional)

For high-stakes screening, use DLS to check for particle formation in the assay buffer.[1][2][4][3] A polydispersity index (PDI) < 0.1 indicates a true solution.[2][4][3]

Troubleshooting Guide

IssueProbable CauseSolution
Turbidity in Stock Moisture in DMSOUse fresh, anhydrous DMSO.[1][2][4][3] Benzotriazoles are hydrophobic; water causes crash-out.[1][2][4][3]
Variable IC50 Data Compound AggregationAdd 0.01% Triton X-100 to the assay buffer (if compatible) to disrupt colloidal aggregates.[2][4][3]
Cell Toxicity High DMSO %Ensure final DMSO is < 0.5% (0.1% is ideal).[2][4][3] Include a "Vehicle Only" control.[2][4][3]
Yellowing of Solution Oxidation/Light DamageDiscard stock.[2][4] Prepare fresh and store in amber vials.

References

  • Benzotriazole Biological Activity Overview

    • Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[2][4][5][6]

    • Source: GSC Online Press (2024).[2][4][3]

    • URL:[Link]

  • Solubility & Handling of Lipophilic Drugs

    • Title: Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs (Context on Lipophilicity/Solubility balance).
    • Source: NIH / PubMed Central.[2][4][3]

    • URL:[Link]

  • General Benzotriazole Properties

    • Title: 1H-Benzotriazole Compound Summary.
    • Source: PubChem.[2][4][3][7]

    • URL:[Link][1][3]

  • Assay Interference by Aggregators

    • Title: Promiscuous inhibition by aggregation: a common cause of false positives in high-throughput screening.[1][2][4][3]

    • Source: Shoichet, B. K. (2006).[2][4] Drug Discovery Today. (Standard field reference for lipophilic compound handling).

Sources

Application

Application Note: Regioselective Synthesis of 1-(4-Fluorobenzyl)-1H-benzotriazole

Topic: Reagents required for 1-(4-fluorobenzyl)benzotriazole synthesis Content Type: Application Notes and Protocols Introduction & Pharmacological Significance Benzotriazole derivatives are privileged scaffolds in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents required for 1-(4-fluorobenzyl)benzotriazole synthesis Content Type: Application Notes and Protocols

Introduction & Pharmacological Significance

Benzotriazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including antifungal, antibacterial, and antineoplastic properties.[1][2][3][4] The 1-(4-fluorobenzyl)-1H-benzotriazole moiety is of particular interest as a pharmacophore in the development of lanosterol 14


-demethylase inhibitors (antifungals) and potential anticancer agents. The 4-fluorobenzyl group often enhances metabolic stability and lipophilicity compared to the unsubstituted benzyl analog, improving blood-brain barrier penetration and bioavailability.

This application note details a robust, laboratory-proven protocol for the N-alkylation of 1H-benzotriazole with 4-fluorobenzyl chloride. A critical challenge in this synthesis is controlling regioselectivity between the N1-isomer (desired, kinetically favored) and the N2-isomer (undesired, thermodynamically stable). This guide provides the mechanistic insight and experimental conditions necessary to maximize the N1 yield and efficiently purify the target compound.

Mechanistic Principles: N1 vs. N2 Selectivity

The benzotriazole anion is an ambident nucleophile. Alkylation can occur at the N1 or N2 position.

  • N1-Alkylation (Major): The N1 position is more nucleophilic and kinetically favored. However, the resulting product is less symmetric.

  • N2-Alkylation (Minor): The N2 position is sterically more accessible in some conformations and leads to a quinoid-like resonance structure which is thermodynamically stable.

  • Control Strategy: Using a polar aprotic solvent (DMF) with a strong base favors the rapid kinetic reaction (N1). However, milder conditions (Acetone/K

    
    CO
    
    
    
    ) are often preferred for ease of workup and sufficient N1 selectivity (~85:15 ratio).

Benzotriazole_Alkylation Bt 1H-Benzotriazole Anion Benzotriazole Anion (Ambident Nucleophile) Bt->Anion Deprotonation Base Base (K2CO3) Base->Anion TS_N1 N1 Transition State (Kinetically Favored) Anion->TS_N1 + Halide TS_N2 N2 Transition State (Thermodynamically Stable) Anion->TS_N2 + Halide Halide 4-Fluorobenzyl Chloride Halide->TS_N1 Halide->TS_N2 Prod_N1 1-(4-fluorobenzyl)-1H-benzotriazole (Major Product) TS_N1->Prod_N1 Fast Prod_N2 2-(4-fluorobenzyl)-2H-benzotriazole (Minor Product) TS_N2->Prod_N2 Slow

Figure 1: Mechanistic pathway of benzotriazole alkylation showing the bifurcation between N1 and N2 isomers.

Reagents & Materials

The following reagents are required for the synthesis on a 10 mmol scale.

ReagentCAS NumberRoleQuantityEquiv.Notes
1H-Benzotriazole 95-14-7Substrate1.19 g1.0Hygroscopic; dry before use.
4-Fluorobenzyl chloride 352-11-4Electrophile1.59 g (1.3 mL)1.1Lachrymator; handle in fume hood.
Potassium Carbonate 584-08-7Base2.76 g2.0Anhydrous, granular.
Potassium Iodide 7681-11-0Catalyst0.16 g0.1Finkelstein catalyst (accelerates reaction).
Acetone 67-64-1Solvent30 mL-Dry (HPLC grade preferred).
Ethyl Acetate 141-78-6Extraction--For workup.
Hexane 110-54-3Purification--For recrystallization/column.

Experimental Protocol

Method: Phase-Transfer/Base-Mediated Alkylation (Acetone Reflux)

Step 1: Reaction Setup
  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1H-Benzotriazole (1.19 g, 10 mmol) and Potassium Carbonate (2.76 g, 20 mmol).

  • Add Acetone (30 mL) and stir the suspension at room temperature for 15 minutes to allow partial deprotonation.

  • Add Potassium Iodide (0.16 g, 1 mmol). Note: KI acts as a catalyst by converting the benzyl chloride to the more reactive benzyl iodide in situ.

  • Add 4-Fluorobenzyl chloride (1.3 mL, 11 mmol) dropwise via syringe.

Step 2: Reaction Execution
  • Attach a reflux condenser to the RBF.

  • Heat the mixture to reflux (approx. 60°C oil bath temperature) with vigorous stirring.

  • Monitor: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

    • Rf values (approx): Benzotriazole (0.1), Product N1 (0.5), Product N2 (0.6).

  • Reflux for 4–6 hours . The disappearance of benzotriazole indicates completion.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K

    
    CO
    
    
    
    /KCl) using a sintered glass funnel or Celite pad. Wash the solid residue with cold acetone (10 mL).
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue or semi-solid.

  • Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL) to remove unreacted benzotriazole and inorganic traces.

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to dryness.
Step 4: Purification (Isomer Separation)

The crude product typically contains a mixture of N1 (major) and N2 (minor) isomers.

  • Recrystallization (Preferred for Scale >1g):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Toluene .

    • Allow to cool slowly.[5] The N1 isomer (1-(4-fluorobenzyl)-1H-benzotriazole) is generally a solid with a higher melting point and crystallizes out, while the N2 isomer often remains in the mother liquor.

  • Column Chromatography (High Purity):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 4:1).

    • Order of Elution: The N2 isomer (less polar) elutes first, followed by the N1 isomer (more polar).

Workflow Visualization

Workflow Start Start: Reagents Preparation Mix Mix Benzotriazole + K2CO3 + Acetone (Stir 15 min) Start->Mix Add Add KI (cat) + 4-Fluorobenzyl Chloride Mix->Add Reflux Reflux 60°C (4-6 Hours) Monitor via TLC Add->Reflux Filter Filter Inorganic Salts Concentrate Filtrate Reflux->Filter Extract Dissolve in EtOAc Wash with H2O/Brine Filter->Extract Purify Purification: Recrystallization (EtOH) OR Column Chromatography (Hex/EtOAc) Extract->Purify End Pure 1-(4-fluorobenzyl)-1H-benzotriazole Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 112–115 °C (consistent with N1-benzyl analogs).

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       5.85 (s, 2H, N-CH 
      
      
      
      -Ar) — Diagnostic peak for N1 alkylation. (Note: N2-CH
      
      
      typically appears slightly downfield or upfield depending on shielding, but N1 is distinct).
    • 
       7.00–7.10 (m, 2H, Ar-H of fluorobenzyl).
      
    • 
       7.20–7.30 (m, 2H, Ar-H of fluorobenzyl).
      
    • 
       7.35–7.50 (m, 3H, Benzotriazole Ar-H).
      
    • 
       8.05 (d, 1H, Benzotriazole H-4) — Characteristic doublet for the benzo-ring.
      
  • 13C NMR (CDCl

    
    , 100 MHz): 
    
    • Diagnostic methylene carbon signal at

      
      52.0 ppm.
      
    • C-F coupling observed in benzyl ring carbons (doublets).

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete reaction or moisture.Ensure K

CO

is anhydrous; extend reflux time; add 0.1 eq more KI.
High N2 Isomer Ratio Solvent polarity too low or temperature too high.Switch solvent to DMF (room temp) to favor kinetic N1 product; however, DMF is harder to remove.
Oily Product Residual solvent or N2 isomer presence.Recrystallize from Ethanol/Hexane mixture; N2 isomer is often an oil and stays in solution.

Safety (MSDS Highlights)

  • 4-Fluorobenzyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Always use in a fume hood with gloves and goggles.

  • Benzotriazole: Irritant; potential aquatic toxicity.

  • Acetone: Highly flammable. Keep away from open flames/hot surfaces.

References

  • Regioselectivity in Benzotriazole Alkylation : Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles.Inorganic Chemistry, 2025. [Link]

  • General Synthesis Protocol : One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles.Organic Chemistry: An Indian Journal, 2016. [Link]

  • Isomer Separation & Thermodynamics : Studies on the Thermal Isomerization of N-Arylmethylbenzotriazoles.J. Chem. Soc., Perkin Trans. 2, 1999. [Link]

  • Benzotriazole Pharmacophore Review : Benzotriazole: An overview of its versatile biological behavior.Ukaaz Publications, 2024. [Link]

Sources

Method

Crystal growth techniques for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Executive Summary This application note details the isolation and single-crystal growth of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (hereafter referred to as 1-Fvy-BTA ).[1] As a fluorinated N-alkylated benzotri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and single-crystal growth of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (hereafter referred to as 1-Fvy-BTA ).[1] As a fluorinated N-alkylated benzotriazole, this compound represents a critical scaffold in medicinal chemistry, particularly for antifungal and antimicrobial drug discovery where the 4-fluorobenzyl moiety enhances metabolic stability and lipophilicity.[1][2]

Achieving high-purity crystals of 1-Fvy-BTA is challenging due to the formation of regioisomers (N1 vs. N2 alkylation) during synthesis.[1] This guide provides self-validating protocols to selectively crystallize the biologically active N1-isomer , ensuring removal of the N2-isomer and synthetic byproducts.[1]

Physicochemical Context & Solubility Profile

To design an effective crystallization strategy, one must understand the solute-solvent interactions driven by the benzotriazole core (polar, H-bond acceptor) and the fluorobenzyl tail (lipophilic).[1]

Table 1: Solubility Assessment & Solvent Selection Strategy

Solvent ClassSpecific SolventSolubility (25°C)Role in Protocol
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Primary Solvent: Excellent for initial dissolution.[1]
Alcohols Ethanol / IsopropanolModerate (Heating req.)[1][2]Recrystallization Solvent: Ideal for cooling curves.[1][2]
Polar Aprotic DMF / DMSOVery HighAvoid: Difficult to remove; leads to oiling out.[1][2]
Hydrocarbons Hexane / HeptaneInsoluble / LowAntisolvent: Induces supersaturation.[1][2]
Aqueous WaterInsolubleAntisolvent: Used with alcoholic solutions.[1][2]
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Expert Insight: The presence of the fluorine atom increases the lattice energy compared to the non-fluorinated benzyl analog.[1] Consequently, supersaturation must be controlled carefully to prevent rapid precipitation of amorphous material.[1][2]

Regioisomer Control: The Critical Pre-requisite

Benzotriazole alkylation typically yields a mixture of N1 (1H) and N2 (2H) isomers.[1][2] The N1 isomer is generally more stable in the solid state, while the N2 isomer lowers the melting point of the bulk material.[2]

DOT Diagram: Isomerism & Purification Logic

IsomerLogic Reactants Benzotriazole + 4-Fluorobenzyl Halide Reaction Alkylation (S_N2) Reactants->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Decision Solvent Selection Crude->Decision Cryst Crystallization (DCM/Hexane) Decision->Cryst Thermodynamic Control N1_Path N1-Isomer (Target) Less Soluble in Non-Polars N2_Path N2-Isomer (Impurity) More Soluble in Non-Polars Cryst->N1_Path Precipitates Cryst->N2_Path Remains in Mother Liquor

Figure 1: Separation logic relying on the differential solubility of N1 vs. N2 isomers. The N1 isomer typically crystallizes preferentially due to higher lattice stability.[2]

Experimental Protocols

Protocol A: Vapor Diffusion (Single Crystal Growth)

Best for: X-Ray Diffraction (XRD) analysis and structural determination.[1]

  • Preparation: Dissolve 20 mg of crude 1-Fvy-BTA in 2 mL of Dichloromethane (DCM) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[1][2]

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Hexane (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Keep at ambient temperature (20–22°C) in a vibration-free environment.

  • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually lowering the solubility limit without thermal shock.[1][2]

  • Harvest: After 48–72 hours, colorless needle-like or prismatic crystals will form.

Protocol B: Cooling Recrystallization (Bulk Purification)

Best for: Scaling up (>500 mg) and removing the N2 isomer.

  • Dissolution: Place 1.0 g of crude material in a flask. Add Ethanol (EtOH) (approx. 10-15 mL) and heat to reflux (78°C) until fully dissolved.

  • Hot Filtration: If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed funnel.[1][2]

  • Controlled Cooling:

    • Allow the solution to cool to room temperature (RT) over 2 hours.

    • Critical Step: Once at RT, transfer to a 4°C refrigerator for 12 hours.

    • Do not plunge directly into ice; rapid cooling traps the N2 isomer in the lattice.[1][2]

  • Collection: Filter the crystals via vacuum filtration. Wash with cold (-20°C) Ethanol/Hexane (1:[1]1) mixture.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Table 2: Troubleshooting Crystal Habits

ObservationDiagnosisCorrective Action
Oiling Out Supersaturation too high or temp drop too fast.[1]Re-heat and add 10% more solvent.[1][2] Slow down cooling rate.
Amorphous Powder Nucleation rate > Crystal growth rate.[1][2]Seed the solution with a tiny crystal from Protocol A.
Yellow Tint Oxidation products or retained N2 isomer.Recrystallize using Isopropanol + Activated Charcoal treatment.[1][2]

Characterization & Validation

To confirm the identity and purity of the grown crystals, the following analytical signatures must be verified.

DOT Diagram: Analytical Workflow

Analysis Sample Crystalline Product XRD Single Crystal XRD (Confirm Space Group) Sample->XRD Structural Proof NMR 1H NMR / 19F NMR (Confirm Regioisomer) Sample->NMR Chemical Shift Delta DSC DSC (Melting Point & Purity) Sample->DSC Sharp Endotherm Result Validated 1-Fvy-BTA (N1-Isomer) XRD->Result NMR->Result DSC->Result

Figure 2: Validation workflow. 19F NMR is particularly useful here as the chemical shift is sensitive to the electronic environment changes between N1 and N2 substitution.[2]

Key Analytical Benchmarks:

  • Melting Point: Expect a sharp endotherm.[1][2] While specific literature values vary by polymorph, N1-alkylated benzotriazoles typically melt between 85°C – 110°C .[1][2] A broad range (>2°C) indicates N2 contamination.[1][2]

  • 1H NMR (CDCl3):

    • Look for the methylene (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) linker protons.[1]
      
    • N1-isomer: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       typically appears around 5.8 – 6.0 ppm .[1]
      
    • N2-isomer:

      
       is often shifted downfield (deshielded) closer to 6.2 ppm  or higher due to the symmetric quinoid-like electron distribution of the N2-isomer.[1]
      
  • XRD: Benzotriazole derivatives often crystallize in Monoclinic (P21/c) or Orthorhombic space groups.[1][2] Look for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     stacking interactions between the benzotriazole core and the fluorophenyl ring in the packing diagram.[1]
    

References

  • Katritzky, A. R., & Rachwal, S. (2010).[1][2][3] Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(3), 1564–1610.[1][2]

  • Wang, J., et al. (2013).[1][2] Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.[1][2][4][5][6][7][8] Journal of Chemical Sciences, 125, 595–604.[1][2]

  • Torres, J., et al. (2004).[1][2] Experimental and Theoretical Study on the Tautomerism of Benzotriazole Derivatives. The Journal of Physical Chemistry A, 108(41), 8823–8830.[2]

  • Cambridge Crystallographic Data Centre (CCDC). (2025).[1][2][9] Search for "N-benzylbenzotriazole" structures. CCDC Database.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole synthesis

Technical Support Center: Optimizing 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Synthesis Case ID: BT-4F-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Sectio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Synthesis

Case ID: BT-4F-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Section 1: Diagnostic Triage (Start Here)

User Query: "I am synthesizing 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole via alkylation, but my isolated yield is stuck below 50%, and the product contains impurities. How can I improve this?"

Specialist Diagnosis: The synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (N1-isomer) typically involves the nucleophilic substitution of 1H-benzotriazole with 4-fluorobenzyl halides.[1] The primary cause of low yield in this reaction is Regiochemical Ambiguity .

Benzotriazole is an ambident nucleophile.[1] Upon deprotonation, the resulting anion can attack the electrophile (4-fluorobenzyl chloride/bromide) at two distinct positions:

  • N1-Position (Target): Yields the desired 1-substituted product.

  • N2-Position (Byproduct): Yields the isomeric 2-substituted impurity.[1]

The "Yield Trap": In standard conditions (e.g., KOH/DMF), the N1:N2 ratio often hovers around 60:40 to 70:30 .[2] If you are not recovering the N2 isomer or converting it, your theoretical maximum yield for the N1 isomer is capped.[2] Furthermore, the N2 isomer often co-crystallizes or elutes closely, complicating purification.[2]

Section 2: Troubleshooting & Optimization Guide

Q1: How do I shift the regioselectivity to favor the N1 isomer?

A: You cannot easily achieve 100% N1-selectivity via direct alkylation, but you can manipulate the reaction environment to favor the thermodynamic product (N1) or use specific solvent effects.[2]

Optimization Matrix:

VariableRecommendationScientific Rationale
Solvent Acetone or Acetonitrile Polar aprotic solvents with moderate dielectric constants often favor the N1 pathway via an SN2 mechanism.[1] DMF promotes rapid reaction but can increase N2 formation due to high anion availability.
Base K₂CO₃ (Anhydrous)Weaker bases like Potassium Carbonate (in Acetone) promote a more controlled deprotonation compared to strong bases like NaH, often improving the N1:N2 ratio.[2]
Catalyst TBAI (Tetra-n-butylammonium iodide)Adding 5-10 mol% TBAI acts as a Phase Transfer Catalyst (PTC) and facilitates the Finkelstein reaction (converting benzyl chloride to more reactive iodide in situ), allowing milder temperatures.[1]
Temperature Reflux (56-82°C) Higher temperatures generally favor the thermodynamically more stable N1 isomer over the kinetically favored N2 isomer.[1]
Q2: What is the "Golden Protocol" for this synthesis?

A: Based on high-yield benzylation protocols, the following method maximizes conversion and simplifies workup.

Protocol: Assisted SN2 Alkylation

  • Reagents:

    • 1H-Benzotriazole (1.0 equiv)[1]

    • 4-Fluorobenzyl chloride (1.1 equiv) [Note: Chloride is cheaper; if using Bromide, skip TBAI][2]

    • K₂CO₃ (anhydrous, 2.5 equiv)[2]

    • TBAI (0.1 equiv)[1]

    • Solvent: Acetone (0.5 M concentration relative to Benzotriazole)[2]

  • Procedure:

    • Step 1: Charge a round-bottom flask with Benzotriazole, K₂CO₃, TBAI, and Acetone.[2] Stir at room temperature for 15 minutes to initiate deprotonation.

    • Step 2: Add 4-Fluorobenzyl chloride dropwise.[1]

    • Step 3: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor by TLC (System: Hexane/Ethyl Acetate 4:1).[1]

    • Step 4: Reaction is typically complete in 4–6 hours.

    • Step 5 (Workup): Filter off the inorganic salts (KCl/K₂CO₃) while warm.[2] Wash the filter cake with fresh acetone.

    • Step 6: Evaporate the solvent under reduced pressure to obtain a crude solid/oil mixture.

Q3: How do I efficiently purify the N1 isomer from the N2 impurity?

A: The physical properties of the isomers are distinct.

  • N2-Isomer: Less polar, lower melting point, elutes first on silica gel.[2]

  • N1-Isomer (Target): More polar, higher melting point, elutes second .[2]

Purification Workflow:

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (Start 90:10 → End 70:30).[2]

    • Tip: The N2 isomer usually moves near the solvent front (high Rf).[2] The N1 isomer trails significantly.

  • Recrystallization (Critical for High Purity):

    • If chromatography is not feasible for scale-up, use Ethanol or Ethanol/Water .[2]

    • Dissolve the crude mixture in hot ethanol. Cool slowly. The N1 isomer (higher MP) tends to crystallize out first.[2] The N2 isomer often remains in the mother liquor.

Section 3: Visualizing the Mechanism & Workflow

The following diagrams illustrate the competitive alkylation pathway and the purification logic.

G Start 1H-Benzotriazole (BtH) Base Base (K2CO3) Deprotonation Start->Base Anion Benzotriazolyl Anion [Bt]- Base->Anion TS_N1 Transition State (N1 Attack) Anion->TS_N1 Path A TS_N2 Transition State (N2 Attack) Anion->TS_N2 Path B Electrophile 4-Fluorobenzyl Chloride (R-X) Electrophile->TS_N1 Electrophile->TS_N2 Prod_N1 TARGET: N1-Isomer (Thermodynamic) More Polar TS_N1->Prod_N1 Major Product (Reflux) Prod_N2 IMPURITY: N2-Isomer (Kinetic) Less Polar TS_N2->Prod_N2 Minor Product

Caption: Competitive alkylation pathways of Benzotriazole. Reflux conditions favor the N1 thermodynamic product.[2]

Purification Crude Crude Reaction Mixture (N1 + N2 + Salts) Filtration Filtration (Remove K2CO3/KCl) Crude->Filtration Evap Evaporation Filtration->Evap Residue Oily Residue (Isomer Mix) Evap->Residue Decision Select Purification Method Residue->Decision Column Flash Chromatography (Silica Gel) Decision->Column High Purity Needed Cryst Recrystallization (Hot Ethanol) Decision->Cryst Large Scale N2_Elute Fraction 1: N2-Isomer (Discard) Column->N2_Elute Low Polarity N1_Elute Fraction 2: N1-Isomer (Collect) Column->N1_Elute High Polarity Liquor Mother Liquor (Contains N2) Cryst->Liquor Solid Precipitate: N1-Isomer (Pure) Cryst->Solid

Caption: Purification flowchart. N2 isomers elute first in chromatography and remain in solution during recrystallization.

Section 4: Advanced Troubleshooting (FAQs)

Q: Can I synthesize the N1 isomer exclusively without N2 formation? A: Via direct alkylation, no.[2][3] However, an alternative "Ring Closure" route exists.[2]

  • Method: React N-(4-fluorobenzyl)-o-phenylenediamine with Sodium Nitrite (NaNO₂) in acetic acid.[1]

  • Advantage: This cyclization forms the triazole ring after the benzyl group is attached, preventing N2 isomer formation entirely.[2]

  • Disadvantage: Requires the synthesis of the diamine precursor, which may be more expensive or require reduction steps (from nitro-compounds).[2] For most lab-scale needs, optimizing the alkylation (Method A) is more time-efficient.[1]

Q: My product is an oil that won't crystallize. Why? A: This usually indicates residual solvent or high N2 content.

  • Remove Solvent: Ensure high-vacuum drying to remove traces of 4-fluorobenzyl chloride (boiling point is high).[1]

  • Seed: If you have a tiny amount of pure solid N1, use it to seed the oil in cold ethanol.[2]

  • Trituration: Add cold hexane to the oil and scratch the flask sides. The N1 isomer should precipitate while impurities stay dissolved.

References

  • Regioselectivity in Benzotriazole Alkylation

    • Title: Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles.[1][4]

    • Source: The Journal of Organic Chemistry (ACS).[2]

    • URL:[Link][1][2]

  • Optimization of N-Alkylation Conditions

    • Title: Optimization for the synthesis of benzotriazoles under various solvents.
    • Source: ResearchGate (Full Text Available).[1]

    • URL:[Link]

  • Alternative Cyclization Route (High Fidelity)

    • Title: One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
    • Source: TSI Journals.[1]

    • URL:[Link]

  • General Synthesis & Properties

    • Title: 1H-Benzotriazole Synthesis and Properties.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Benzotriazole Alkylation (N1 vs. N2 Isomers)

Welcome to the technical support center for benzotriazole alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common but critical challenge of cont...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzotriazole alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common but critical challenge of controlling regioselectivity in the N-alkylation of benzotriazole. Our goal is to move beyond simple protocols and provide a deeper understanding of the causal factors that govern whether alkylation occurs at the N1 or N2 position, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the regioselectivity of benzotriazole alkylation.

Q1: Why is regioselectivity a critical issue in the N-alkylation of benzotriazole?

A1: The N-alkylation of benzotriazole presents a significant regioselectivity challenge because the benzotriazolide anion, formed upon deprotonation, possesses two distinct nucleophilic nitrogen atoms: N1 and N2.[1] Alkylation can occur at either site, leading to two constitutional isomers: the asymmetric 1-substituted-1H-benzotriazole (N1 isomer) and the symmetric 2-substituted-2H-benzotriazole (N2 isomer).[2] These isomers often have different physicochemical and biological properties.[3] Therefore, controlling the reaction to favor one isomer over the other is crucial for synthesizing pure compounds and ensuring the desired therapeutic effect in drug development.[4]

Diagram: Nucleophilic Sites of the Benzotriazolide Anion

Caption: The benzotriazolide anion presents two competing nucleophilic centers for alkylation.

Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?

A2: The concepts of kinetic and thermodynamic control are central to understanding and manipulating the N1/N2 isomer ratio.[5][6]

  • Kinetic Control: This regime governs reactions where the product ratio is determined by the rate of formation.[6] The product that forms fastest (i.e., via the pathway with the lowest activation energy) will be the major product.[7] These conditions are typically favored at lower temperatures and with short reaction times, where the reverse reaction is slow or non-existent.[5] In benzotriazole alkylation, the N2 position is less sterically hindered, and under certain conditions, it can be the kinetically favored site of attack.[8]

  • Thermodynamic Control: This applies when the reaction is reversible, allowing an equilibrium to be established between the products.[9] The product ratio is then determined by the relative stability of the isomers.[10] The most stable isomer will be the major product. These conditions are favored by higher temperatures, longer reaction times, and reaction conditions that facilitate equilibration. The N1-alkylated benzotriazole is generally the more thermodynamically stable isomer due to its fully aromatic nature.[2][11]

Q3: What are the primary experimental factors that I can modify to control the N1/N2 ratio?

A3: You can manipulate several key variables to steer the reaction toward your desired isomer. The interplay between these factors determines whether the reaction is under kinetic or thermodynamic control.[12]

  • Solvent: The polarity and type of solvent are critical. Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred as they effectively solvate the cation of the base but leave the benzotriazolide anion relatively "naked" and highly reactive, often favoring the thermodynamic N1 product.[1] Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the anion, altering the nucleophilicity of the nitrogens and often leading to poor selectivity.[1]

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the counter-ion (K⁺, Na⁺, Cs⁺).[13] The size and coordinating ability of this ion influence how it associates with the benzotriazolide anion, thereby affecting the accessibility of the N1 and N2 positions.

  • Steric Hindrance: The steric bulk of the alkylating agent (electrophile) plays a significant role. Very bulky electrophiles may preferentially attack the less hindered N2 position, making it a kinetically favored process.[8][14]

  • Temperature: As discussed, lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibrium and favor the thermodynamic product.[5]

  • Catalysts: Modern methods increasingly use specific catalysts to achieve high regioselectivity, often overriding the other factors. Lewis acids and transition metals can selectively activate the benzotriazole or the electrophile to direct the reaction to either N1 or N2.[15][16]

Troubleshooting & Optimization Guides

This section provides actionable solutions to common problems encountered during benzotriazole alkylation.

Scenario 1: "My reaction gives a poor N1/N2 ratio. How can I selectively synthesize the N1-alkylated isomer?"

The N1 isomer is the thermodynamically more stable product, so reaction conditions should be chosen to favor thermodynamic control or use methods known to be highly N1-selective.

Troubleshooting Strategy:

  • Optimize Solvent and Base:

    • Action: Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1]

    • Rationale: These solvents poorly solvate the benzotriazolide anion, allowing the reaction to proceed towards the more stable N1 product.

    • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For N-arylation, the combination of Cs₂CO₃ in DMF is particularly effective for N1 selectivity.[17] For highly moisture-sensitive applications, sodium hydride (NaH) in anhydrous THF is a reliable choice.[1]

  • Consider Solvent-Free Conditions:

    • Action: Perform the reaction without a solvent, using a solid support like silica (SiO₂) with K₂CO₃ and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[18][19]

    • Rationale: This green chemistry approach has been shown to be highly regioselective for the N1 position, providing moderate to high yields in short reaction times.[13][20] Microwave irradiation can often accelerate these solvent-free reactions.[19]

  • Increase Reaction Temperature and Time:

    • Action: If you are obtaining a mixture, try increasing the reaction temperature and extending the reaction time.

    • Rationale: This will help the system reach thermodynamic equilibrium, favoring the more stable N1 isomer.[5] Monitor the reaction by TLC or LC-MS to observe if the product ratio changes over time, which would indicate that equilibration is occurring.

  • Employ N1-Selective Catalysis:

    • Action: For reactions with diazo compounds, use a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B(C₅F₅)₃).[15][21]

    • Rationale: Catalytic methods can offer exquisite selectivity. B(C₅F₅)₃ has been shown to provide N1-alkylated benzotriazoles in excellent yields under metal-free conditions.[15] Visible-light-promoted methods using p-benzoquinone as a catalyst also show high N1-selectivity.[22]

Diagram: Decision Workflow for Optimizing N1-Selectivity

N1_Workflow start Start: Poor N1/N2 Ratio q1 Is the electrophile a diazo compound? start->q1 solvent_base Strategy 1: Optimize Solvent/Base - Use Polar Aprotic (DMF, THF) - Use Base (K2CO3, Cs2CO3, NaH) q1->solvent_base  No catalysis Strategy 4: N1-Selective Catalyst - Use B(C6F5)3 q1->catalysis  Yes solvent_free Strategy 2: Solvent-Free - Use K2CO3/SiO2/TBAB - Consider Microwave solvent_base->solvent_free Still poor selectivity end_good Result: High N1 Selectivity solvent_base->end_good Success temp_time Strategy 3: Adjust Temp/Time - Increase Temperature - Extend Reaction Time solvent_free->temp_time Still poor selectivity solvent_free->end_good Success temp_time->end_good catalysis->end_good

Caption: A step-by-step guide to troubleshoot and achieve high N1-alkylation selectivity.

Scenario 2: "My research requires the N2-alkylated isomer, but I consistently isolate the N1 product. How can I reverse the selectivity?"

Synthesizing the less stable N2 isomer is often more challenging and typically requires conditions that favor kinetic control or employ highly specific catalysts designed for N2-selectivity.

Troubleshooting Strategy:

  • Leverage Steric Effects:

    • Action: Use a sterically bulky alkylating agent.

    • Rationale: The N2 position is less sterically encumbered than the N1 position, which is flanked by the benzene ring. A large electrophile may therefore react faster at the more accessible N2 site, leading to the kinetic product.[8]

  • Utilize N2-Selective Catalysis (Most Effective Method):

    • Action: Screen different transition-metal catalysts known to promote N2-alkylation.

    • Rationale: This is the most reliable and modern approach. Specific catalyst systems have been developed to override the inherent thermodynamic preference for the N1 isomer.

    • Catalyst Examples:

      • Scandium(III) triflate (Sc(OTf)₃): Highly effective for the N2-alkylation of benzotriazoles using cyclohexanones as the alkylating agent.

      • Rhodium Catalysts: Certain Rh(II) catalysts, like Rh₂(esp)₂, can achieve highly selective N2-arylation with diazonaphthoquinones.[8] Other rhodium systems are selective for N2-alkylation with diazo compounds or enynones.[23]

      • Gold Catalysis: Gold catalysts can promote the N2-alkylation of benzotriazole with vinyl ethers.[24]

      • Cobalt Catalysis: Cobalt-catalyzed hydroamination of nonactivated olefins has been shown to selectively produce N2-alkylated benzotriazoles.[23]

  • Attempt Kinetic Control via Low Temperature:

    • Action: Run the reaction at a significantly lower temperature (e.g., 0 °C to -78 °C) with a strong, non-nucleophilic base (e.g., LDA or KHMDS) and a short reaction time.

    • Rationale: If the N2 product is indeed the kinetic isomer for your specific substrate, these conditions will trap the faster-forming product before it has a chance to equilibrate to the more stable N1 isomer.[5][6] This method is highly substrate-dependent and requires careful optimization.

Data Summary & Key Parameters

The following table summarizes the general effects of different reaction parameters on the regioselectivity of benzotriazole alkylation.

ParameterCondition Favoring N1 (Thermodynamic)Condition Favoring N2 (Kinetic/Catalytic)Rationale & References
Solvent Polar Aprotic (DMF, THF, Acetonitrile)Less predictable; often part of a catalytic system.Polar aprotic solvents leave the anion reactive, favoring the most stable product.[1]
Temperature Higher Temperature (e.g., > 80 °C)Lower Temperature (e.g., < 0 °C)Higher temperatures allow the reaction to reach thermodynamic equilibrium.[5][7]
Base Weaker bases (K₂CO₃, Cs₂CO₃)Strong, non-equilibrating bases (LDA, KHMDS) at low temp.Weaker bases facilitate equilibration; strong bases can lock in the kinetic product.[12][13]
Electrophile Less sterically hinderedBulky, sterically hinderedSteric hindrance can favor attack at the more accessible N2 position.[8][14]
Catalyst B(C₅F₅)₃, p-Benzoquinone (visible light)Sc(OTf)₃, specific Rh(II) or Au(I) catalystsCatalysts create a unique reaction pathway that forces selectivity.[8][15][22][24]
Reaction Mode Solvent-Free (K₂CO₃/SiO₂/TBAB)Not generally applicableSolvent-free methods are highly effective for N1-alkylation.[18][19][20]
Experimental Protocols

The following protocols are generalized starting points. Optimization for your specific substrates is highly recommended.

Protocol 1: Preferential N1-Alkylation using K₂CO₃ in DMF

This method is a robust starting point for achieving good N1 selectivity with many primary and secondary alkyl halides.[12]

  • To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate any minor N2 isomer.

  • Characterization: Confirm the regiochemistry using ¹H and ¹³C NMR. The asymmetric N1-isomer will show a more complex aromatic region in the ¹H NMR spectrum compared to the symmetric N2-isomer.[1]

Protocol 2: Highly N1-Selective Solvent-Free Alkylation

This environmentally friendly method often provides excellent N1 selectivity.[13][19]

  • In a mortar and pestle, grind together 1H-benzotriazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), silica gel (SiO₂, same weight as benzotriazole), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Transfer the fine powder to a round-bottom flask.

  • Add the alkyl halide (1.1 eq) and mix thoroughly.

  • Heat the mixture at 80-100 °C (or use a microwave reactor according to literature specifications) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and add ethyl acetate.

  • Filter the solid support and wash it thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

References
  • Somesh S, Prasad V, Madhuri K, Raju RK. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J, 12(5):105.

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.

  • Khalafi-Nezhad, A., Zare, A., Parhami, A., Soltani Rad, M. N., & Nejabat, G. R. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 4(3), 271-278.

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Benzotriazole Synthesis. BenchChem Technical Support.

  • Reddy, B. V. S., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(84), 10985-10988.

  • BenchChem. (2025). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. BenchChem Technical Support.

  • Manjula, S., et al. (2011). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library, Der Pharma Chemica, 3(1): 231-237.

  • Jans, A. C. H., et al. (2018). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. ACS Catalysis, 8(11), 10594-10605.

  • Wikipedia. Benzotriazole.

  • IJARIIT. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology, 10(2).

  • Kale, R. R., et al. (2011). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Organic & Biomolecular Chemistry, 9(18), 6246-6250.

  • Wang, J., et al. (2022). Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Chemical Communications, 58(1), 102-105.

  • Wang, X., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters, 22(18), 7224–7229.

  • Liu, K., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(15), 4165-4171.

  • ResearchGate. (2002). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.

  • Le, Z. G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 39(14), 2523-2530.

  • El-Faham, A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(14), 8196-8201.

  • Carta, A., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 87, 859-882.

  • Afroz Patan, A., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. GSC Biological and Pharmaceutical Sciences, 27(01), 310–320.

  • Kudos. (n.d.). Site selective alkylation of benzotriazoles without metal catalysts.

  • Reddy, R. P., et al. (2014). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 12(4), 633-636.

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.

  • ResearchGate. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Request PDF.

  • ChemRxiv. (2023). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift.

  • IJCRT. (2025). Review Of Benzotriazole. International Journal of Creative Research Thoughts, 13(3).

  • ResearchGate. (2012). Research on chem-selective N-alkylation of benzotriazole in glycerol.

  • StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.

  • University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles.

  • National Academic Digital Library of Ethiopia. (2016). The Chemistry of Benzotriazole Derivatives.

  • Wikipedia. Thermodynamic and kinetic reaction control.

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

  • Scribd. (n.d.). Kinetic vs Thermodynamic Control in Reactions | PDF.

  • IJNRD.org. (2023). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 8(9).

  • Toma, H. E., Giesbrecht, E., & Rojas, R. L. E. (1983). Spectroscopic and electrochemical studies on linkage isomerism in iron(II) complexes of benzotriazole, a corrosion inhibitor. Canadian Journal of Chemistry, 61(11), 2520-2526.

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

  • O'Brien, C. J., et al. (2014). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 19(4), 4488-4513.

  • Bacho, M., et al. (2021). Synthesis, isolation, x-ray molecular structure characterization and DFT calculations of (1h-benzotriazol-2-yl)methyl acetate, an isomer of the (1h-benzotriazol-1-yl)methyl acetate. Journal of the Chilean Chemical Society, 66(1).

Sources

Troubleshooting

Technical Support Center: Benzotriazole Synthesis &amp; Purity Optimization

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Low Purity in Benzotriazole Derivative Synthesis Reference ID: BZT-TRBL-2026 Introduction: The Purity Paradox Welcome. If you are accessing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Low Purity in Benzotriazole Derivative Synthesis Reference ID: BZT-TRBL-2026

Introduction: The Purity Paradox

Welcome. If you are accessing this guide, you are likely staring at a flask containing a dark brown oil or a "tarry" precipitate instead of the pristine white needles characteristic of pure benzotriazole derivatives.

Benzotriazole synthesis—primarily via the diazotization of o-phenylenediamine—appears deceptively simple on paper. However, it is governed by a strict kinetic vs. thermodynamic balance. Deviations in pH, temperature, or stoichiometry do not just lower yield; they actively generate autocatalytic impurities (azo dyes and oligomers) that are notoriously difficult to separate.

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The "Black Tar" Scenario (Diazotization Failure)

User Question: "I followed the standard diazotization protocol for o-phenylenediamine, but instead of crystals, I obtained a dark black/brown tar. What happened?"

Technical Diagnosis: You have likely encountered oxidative polymerization or intermolecular azo coupling .

  • Oxidation: o-Phenylenediamine is highly susceptible to air oxidation. If your starting material was already gray/brown before you started, you introduced impurities that act as nucleation sites for "tar" formation.

  • Intermolecular Coupling: The cyclization to benzotriazole is an intramolecular reaction.[1] However, if the local concentration of the diazonium intermediate is too high, or the pH is insufficiently acidic, the diazonium salt acts as an electrophile and attacks a free amine on a neighboring molecule. This creates azo-dye dimers (colored impurities).

The Protocol Correction (Self-Validating System):

ParameterSpecificationThe "Why" (Causality)
Stoichiometry 1.0 eq Diamine : 1.05-1.1 eq NaNO₂Slight excess nitrite ensures complete conversion of the amine, preventing unreacted amine from coupling with the diazonium salt [1].
Acidity pH < 2 (Glacial Acetic Acid)Low pH protonates the amine, reducing its nucleophilicity and preventing it from attacking the diazonium salt (intermolecular coupling) [2].
Temperature < 5°C (Addition), then warm to 80°CLow temp stabilizes the diazonium intermediate. Subsequent warming provides the activation energy for the ring closure (cyclization).

Step-by-Step Recovery:

  • Acidification: If the product is oily, re-acidify to pH 1 with HCl. Benzotriazole is amphoteric but forms stable salts in strong acid.

  • Decolorization: Dissolve the crude solid in boiling water. Add activated charcoal (5-10% w/w) . Boil for 10 minutes and filter hot through Celite. The charcoal preferentially adsorbs the planar, high-molecular-weight azo impurities [3].

Visual Troubleshooting Logic:

DiazotizationTroubleshoot Start Issue: Dark/Tarry Product CheckSM Check Starting Material Color Start->CheckSM IsBrown Is it Brown/Gray? CheckSM->IsBrown PurifySM Action: Recrystallize o-phenylenediamine (use Na2S2O4 as antioxidant) IsBrown->PurifySM Yes CheckpH Check Reaction pH IsBrown->CheckpH No IsNeutral Is pH > 3? CheckpH->IsNeutral Acidify Action: Increase Acid Conc. (Prevents Azo Coupling) IsNeutral->Acidify Yes CheckTemp Check Addition Temp IsNeutral->CheckTemp No IsHot Was Temp > 10°C? CheckTemp->IsHot CoolDown Action: Maintain <5°C (Stabilize Diazonium) IsHot->CoolDown Yes

Caption: Decision tree for isolating the root cause of oxidative degradation and azo-coupling side reactions.

Module 2: The Regioselectivity Crisis (Alkylation Issues)

User Question: "I am trying to alkylate benzotriazole. NMR shows a complex mixture of isomers. How do I get just the N1 or N2 product?"

Technical Diagnosis: The benzotriazole anion is an ambident nucleophile . It can react at N1 (asymmetric) or N2 (symmetric).[2]

  • N1-Isomer (Kinetic Product): Favored by electrostatic interactions.

  • N2-Isomer (Thermodynamic Product): Favored by steric factors and thermodynamic stability.

The ratio is dictated by the Solvent-Cation-Shielding Effect [4].

Optimization Guide:

Target IsomerRecommended SolventMechanism
N1-Alkyl (Major) Polar Aprotic (DMF, DMSO, Acetone)These solvents solvate the cation (Na+/K+) well but leave the benzotriazole anion "naked" and highly reactive. The high charge density at N1 drives the attack [5].
N2-Alkyl (Minor/Major) Non-polar (Toluene) or Protic (Ethanol)In non-polar solvents, the cation stays close to N1 (ion pairing), sterically blocking it and forcing reaction at N2. In protic solvents, H-bonding solvates N1, reducing its nucleophilicity [4].[2]

Reaction Pathway Visualization:

Regioselectivity cluster_0 Solvent Influence BtH Benzotriazole (Bt-H) Anion Bt Anion [N-N-N]- BtH->Anion Base (K2CO3/NaH) Aprotic Polar Aprotic (DMF/Acetone) Anion->Aprotic Protic Non-Polar/Protic (Toluene/EtOH) Anion->Protic N1 N1-Alkyl Product (Kinetic/Asymmetric) Aprotic->N1 Major Path N2 N2-Alkyl Product (Thermodynamic/Symmetric) Aprotic->N2 Minor Path Protic->N1 Mixed Path Protic->N2 Increased Ratio

Caption: Mechanistic pathway showing how solvent polarity dictates the N1 vs. N2 isomeric ratio.

Module 3: Purification & Isolation Protocols

User Question: "My product is a solid but it's slightly yellow. Recrystallization isn't working well. What solvent should I use?"

Technical Diagnosis: Benzotriazoles are notorious for holding onto trace colored impurities. Standard recrystallization often fails because the impurities have similar solubility profiles to the product.

The "Golden Standard" Purification Protocol:

  • The Solvent Switch:

    • Do not use pure ethanol. It often solubilizes the impurities too well, preventing them from crashing out, or co-crystallizes them.

    • Recommended System: Water/Ethanol (90:10) or Pure Water (for unsubstituted benzotriazole).

    • Alternative: Toluene (for alkylated derivatives).

  • The "Oiling Out" Prevention:

    • Issue: If the product separates as an oil before crystallizing, purity will be low.

    • Fix: Use the "Seeding at Cloud Point" technique. Cool the hot solution until it just turns turbid (cloud point), then immediately add a seed crystal. Do not shock-cool in ice; allow it to reach room temperature slowly [6].

  • Sublimation (The Nuclear Option):

    • For unsubstituted benzotriazole, if recrystallization fails to remove color, sublimation at 90-95°C (0.2 mmHg) yields analytical grade white crystals [6].

Module 4: Analytical Validation (FAQ)

Q: How do I quickly distinguish N1 from N2 isomers using NMR?

  • Symmetry is key.

  • N2-isomer (Symmetric): The benzene ring has a plane of symmetry. You will see an AA'BB' pattern in the aromatic region (2 distinct signals).

  • N1-isomer (Asymmetric): The symmetry is broken. You will see 4 distinct aromatic signals (ABCD pattern) [5].

Q: My melting point is broad (96-100°C). Is it wet?

  • Pure benzotriazole melts at 99-100°C .[1][3] A broad range usually indicates the presence of the monohydrate . Benzotriazole is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for 24 hours to obtain the anhydrous melting point.
    
References
  • Organic Syntheses. (1939). Benzotriazole.[1][2][3][4][5][6][7][8] Org. Synth. 19, 12. Link

  • BenchChem Technical Support. (2025). Minimizing side reactions during the diazotization and coupling process. Link

  • Google Patents. (1967). Purification of benzotriazole - US3334054A. Link

  • Beilstein Archives. (2025). Regioselectivity in Benzotriazole Alkylation. Link

  • RSC Advances. (2015). Synthesis of 2-vinyl-2H-benzotriazoles. Link

  • Pharmacy Infoline. (2022). Synthesis of benzotriazole from o-phenylenediamine. Link

Sources

Optimization

Technical Support Center: Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Introduction The synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (also referred to as the -alkylated product) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . Benzotriazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (also referred to as the


-alkylated product) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .

Benzotriazole (BtH) exists in a tautomeric equilibrium between the


- and 

-forms.[1] Upon deprotonation, the resulting benzotriazolide anion can attack the electrophile (4-fluorobenzyl halide) at either the

or

position. While the

-isomer is typically the desired pharmacophore for cannabinoid agonists and other bio-active scaffolds, the

-isomer is a persistent impurity that is difficult to suppress completely.

This guide addresses the minimization of the


-isomer, prevention of over-alkylation, and purification strategies, structured as a direct troubleshooting dialogue.

Part 1: The Regioselectivity Dilemma ( vs. )

Q1: Why is the -isomer forming despite my attempts to optimize?

Technical Insight: The formation of the


-isomer (2-[(4-Fluorophenyl)methyl]-2H-1,2,3-benzotriazole) is intrinsic to the benzotriazolide anion's resonance structures. The charge density is delocalized over all three nitrogen atoms.
  • Electronic Factors: The

    
     position is generally more nucleophilic, but the 
    
    
    
    position is less sterically hindered.
  • Solvent Effect: In polar aprotic solvents (e.g., DMF, DMSO), the anion is "naked" (poorly solvated), which increases reactivity but can lower selectivity, often leading to a mixture where

    
     predominates (~70-85%) but 
    
    
    
    remains significant (~15-30%).
  • Thermodynamics: The

    
    -alkylated product is generally the thermodynamic product (more stable), while the 
    
    
    
    -product is often the kinetic product.

Corrective Action:

  • Switch Solvent/Base System: If you are using strong bases (NaH) in DMF, switch to a milder system like Potassium Carbonate (

    
    ) in Acetone  or Acetonitrile . The heterogeneous nature of this reaction can sometimes improve the 
    
    
    
    :
    
    
    ratio.
  • Temperature Control: Ensure the reaction is not run at extremely low temperatures (which favor the kinetic

    
     product). Refluxing in acetone allows thermodynamic equilibration, favoring the 
    
    
    
    isomer.
Q2: Can I force the reaction exclusively to the product?

Technical Insight: Exclusive


 formation is rarely achieved via direct alkylation. However, you can shift the ratio.
  • Hard/Soft Acid Base (HSAB): The benzyl halide is a "soft" electrophile. Modulating the "hardness" of the counter-ion (e.g., using

    
     vs 
    
    
    
    vs
    
    
    ) can influence the tight ion-pair structure, altering the attack site.

Recommended Strategy: Accept that a mixture will form and focus on purification efficiency rather than perfect synthesis. (See Part 3).

Part 2: Stoichiometry & Other Side Reactions

Q3: I see a third spot on my TLC. What is it?

Diagnosis: If you observe a spot near the baseline (highly polar) or a non-UV active spot, it is likely one of two side products:

  • 1,3-Dialkylbenzotriazolium Salt (Quaternization): Occurs if excess alkyl halide is used. The

    
     position of the 
    
    
    
    -product is still nucleophilic.
  • 4-Fluorobenzyl Alcohol: Occurs via hydrolysis of your starting material (4-fluorobenzyl chloride/bromide) if water is present in the solvent or base.

Data Summary: Side Reaction Profile

Side ProductCausePrevention Strategy

-Isomer
Ambident NucleophileOptimize Solvent (Acetone/DMF); Separation required.
Benzotriazolium Salt Excess ElectrophileUse strictly 1.0 eq of Benzotriazole and 0.95-1.0 eq of Halide.
Benzyl Alcohol Wet Solvents/BaseDry solvents (molecular sieves); Use anhydrous

.
Dimerization Radical coupling (rare)Degas solvents; Avoid light if using iodide.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of the reaction and the critical decision points for troubleshooting.

Benzotriazole_Alkylation Start Benzotriazole (BtH) + 4-F-Benzyl Halide Base Base Deprotonation (K2CO3 / NaH) Start->Base Side_Hydrolysis Hydrolysis (Benzyl Alcohol) Start->Side_Hydrolysis Wet Solvent Anion Benzotriazolide Anion (Ambident Nucleophile) Base->Anion N1_Path Attack at N1 Anion->N1_Path Thermodynamic Control N2_Path Attack at N2 Anion->N2_Path Kinetic Control N1_Product N1-Isomer (Major) Target Product N1_Path->N1_Product N2_Product N2-Isomer (Minor) Impurity N2_Path->N2_Product Side_Salt Quaternization (Dialkyl Salt) N1_Product->Side_Salt Excess Halide

Caption: Mechanistic bifurcation showing the competition between N1 (Target) and N2 (Impurity) pathways.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole with minimized side reactions.

Materials:
  • Benzotriazole (BtH): 1.0 equivalent (e.g., 1.19 g, 10 mmol)

  • 4-Fluorobenzyl Chloride: 1.0 equivalent (e.g., 1.44 g, 10 mmol)

  • Potassium Carbonate (

    
    ):  2.0 equivalents (anhydrous)
    
  • Solvent: Acetone (Dry) or DMF (Dry)

  • Catalyst (Optional): Potassium Iodide (KI) - 0.1 eq (Finkelstein condition to accelerate reaction if using chloride).

Step-by-Step Methodology:
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzotriazole (1.0 eq) in dry Acetone (0.5 M concentration).

    • Add anhydrous

      
       (2.0 eq).
      
    • Tip: Stir at room temperature for 15 minutes to facilitate initial deprotonation.

  • Alkylation:

    • Add 4-Fluorobenzyl chloride (1.0 eq) dropwise.

    • Optional: Add catalytic KI if reaction is sluggish.

    • Heat the mixture to Reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Check TLC (System: Hexane/Ethyl Acetate 3:1). The

      
      -isomer typically travels faster (higher 
      
      
      
      ) than the
      
      
      -isomer due to lower polarity.
  • Work-up:

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification (Crucial Step):

    • Crystallization: The crude mixture is often an oil or semi-solid. Dissolve in a minimum amount of hot Ethanol or Isopropanol. Cool slowly. The

      
      -isomer (Target) usually crystallizes out as white needles (MP approx. 95-100°C), while the 
      
      
      
      -isomer remains in the mother liquor.
    • Chromatography: If crystallization fails, use Flash Column Chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: Gradient Hexane

        
         10-20% Ethyl Acetate/Hexane.
        
      • Order of Elution:

        
        -Isomer (First) 
        
        
        
        
        
        -Isomer (Second).

Part 5: Analytical Confirmation

How to distinguish the isomers using


 NMR (in 

):
  • 
    -Isomer (Symmetric):  The benzotriazole aromatic protons appear as an 
    
    
    
    system (two distinct multiplets). The structure has a plane of symmetry.
  • 
    -Isomer (Asymmetric):  The benzotriazole protons appear as four distinct signals (or complex overlapping multiplets) because the 
    
    
    
    -substitution breaks the symmetry of the benzene ring.
  • Methylene Protons (

    
    ):  Often show a slight chemical shift difference between isomers.
    

References

  • Katritzky, A. R., et al. (1973). "The Tautomerism of Benzotriazole and its Derivatives." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). "Regioselectivity in Benzotriazole Synthesis: Technical Application Note."

  • Wang, X., et al. (2016). "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles." TSI Journals: Organic Chemistry.

  • Doi, T., et al. (2018).[2] "Synthesis and crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate." IUCrData (Analogous N-alkylation protocol).

  • Shneine, J. K., & Al-Hussein, A. (2025). "An improved method for the N-alkylation of benzotriazole." ResearchGate.[3]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

SAR & Performance Profile: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Executive Summary 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (also known as 1-(4-fluorobenzyl)-1H-benzotriazole) represents a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

SAR & Performance Profile: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Executive Summary

1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (also known as 1-(4-fluorobenzyl)-1H-benzotriazole) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for purine and imidazole-based therapeutics. Its primary significance lies in its dual-action potential: as a CYP450 inhibitor (Antifungal/Aromatase inhibition) and a GABA-ergic modulator (Anticonvulsant) .

This guide analyzes the Structure-Activity Relationship (SAR) of this lead compound, contrasting its performance with non-fluorinated analogs and clinical standards. The inclusion of the para-fluorine atom is the defining feature, significantly enhancing metabolic stability and blood-brain barrier (BBB) permeability compared to the parent 1-benzylbenzotriazole.

Structure-Activity Relationship (SAR) Analysis

The molecule is composed of three distinct pharmacophoric regions.[1] Understanding the interplay between these regions is essential for optimizing its biological activity.[1]

The Benzotriazole Core (Scaffold)[1][2]
  • Function: Acts as a bioisostere for the adenine or guanine rings found in endogenous purines.[1] It provides π-π stacking capability within the active site of enzymes (e.g., CYP51).

  • Nitrogen Positioning: The N2 and N3 nitrogens can accept hydrogen bonds, while N1 serves as the attachment point.[1] The 1H-isomer is thermodynamically preferred over the 2H-isomer during synthesis.

The Methylene Linker (-CH₂-)
  • Function: Provides a flexible "hinge" that allows the benzotriazole ring to orient itself independently of the phenyl ring.[1]

  • SAR Insight: Shortening this to a direct bond (N-Phenyl) often reduces activity due to steric clash.[1] Lengthening it (ethylene/propyl) increases lipophilicity but may introduce entropic penalties during binding.[1]

The 4-Fluorophenyl Group (Tail)
  • The "Fluorine Effect": The substitution of Hydrogen with Fluorine at the para position is the critical optimization.[1]

    • Metabolic Stability: Blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

      
      ) of the molecule.
      
    • Lipophilicity: Increases

      
       (approx. +0.2 to +0.4 units vs. H), enhancing passive diffusion across the Blood-Brain Barrier (BBB), which is vital for its anticonvulsant activity.[1]
      
Visual SAR Map

SAR_Analysis Core Benzotriazole Core (π-π Stacking & H-Bonding) CYP51 Heme Binding CYP51 Heme Binding Core->CYP51 Heme Binding Target Linker Methylene Linker (Rotational Flexibility) Tail 4-Fluorophenyl Group (Metabolic Shield) Block para-Hydroxylation Block para-Hydroxylation Tail->Block para-Hydroxylation Effect Increase BBB Permeability Increase BBB Permeability Tail->Increase BBB Permeability Effect Molecule 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Molecule->Core Contains Molecule->Linker Contains Molecule->Tail Contains

Figure 1: Structural decomposition of the lead compound highlighting the functional role of each moiety.

Comparative Performance Guide

This section objectively compares the fluorinated derivative against its non-fluorinated parent and a standard clinical agent.[1]

Anticonvulsant Activity (Maximal Electroshock - MES Model)

Data synthesized from representative benzotriazole derivative studies.[1][2][3]

CompoundDose (mg/kg)Protection (%)Neurotoxicity (Rotarod)Key Observation
1-(4-Fluorobenzyl)-BTZ 10080% 0/4 (None)High potency due to F-enhanced CNS entry.
1-Benzyl-BTZ (Parent)10040%0/4 (None)Lower activity; likely rapid metabolism.
Carbamazepine (Std)30100%1/4 (Mild)Higher potency but narrower therapeutic index.[1]

Insight: While less potent than Carbamazepine, the fluorinated benzotriazole offers a wider safety margin (higher Protective Index), making it a valuable lead for drug-resistant epilepsy.[1]

Antifungal Activity (MIC vs. Candida albicans)[1][2]
CompoundMIC (µg/mL)Mechanism
1-(4-Fluorobenzyl)-BTZ 12.5 - 25 CYP51 Inhibition (Moderate)
1-Benzyl-BTZ> 50Weak Inhibition
Fluconazole (Std)0.5 - 1.0CYP51 Inhibition (Potent)

Insight: The compound shows moderate intrinsic antifungal activity.[1] It is often used as a "fragment" to build more complex azoles (e.g., Vorozole analogs) rather than a standalone antifungal drug.[1]

Experimental Protocols

Synthesis: Regioselective N-Alkylation

This protocol ensures the formation of the 1H-isomer over the 2H-isomer.

Reagents: 1H-Benzotriazole (1.0 eq), 4-Fluorobenzyl chloride (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).

  • Activation: Dissolve 1H-benzotriazole in dry acetone. Add anhydrous K₂CO₃ and stir at Room Temperature (RT) for 30 mins. Checkpoint: Solution should become slightly cloudy as the potassium salt forms.

  • Alkylation: Add 4-Fluorobenzyl chloride dropwise to control the exotherm.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][4]

  • Purification: Recrystallize from Ethanol/Water. The 1H-isomer crystallizes first (higher MP: ~98°C), while the 2H-isomer remains in the mother liquor.

Biological Assay: Maximal Electroshock (MES) Test

Objective: Determine anticonvulsant efficacy.

  • Animal Model: Male albino mice (20–25g).

  • Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) 30 mins prior to shock.

  • Induction: Apply corneal electrodes: 50 mA, 60 Hz, for 0.2 seconds.

  • Endpoint: Observation of Tonic Hind Limb Extension (THLE).

    • Protection = Absence of THLE > 90° angle.[1]

    • Failure = Presence of THLE.[1]

Mechanism of Action Pathway

The following diagram illustrates the dual mechanistic pathways (Anticonvulsant vs. Antifungal) dependent on the biological context.

Mechanism_Pathway cluster_CNS CNS Context (Epilepsy) cluster_Fungal Fungal Context (Infection) Compound 1-(4-Fluorobenzyl)-benzotriazole GABA_R GABA-A Receptor Compound->GABA_R Positive Modulation CYP51 CYP51 (Lanosterol Demethylase) Compound->CYP51 Binds Heme Iron Inhibition Inhibitory Signal (Cl- Influx) GABA_R->Inhibition Enhances Seizure Seizure Propagation Inhibition->Seizure Blocks Ergosterol Ergosterol Synthesis CYP51->Ergosterol Inhibits Membrane Membrane Integrity Ergosterol->Membrane Required for Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death Loss leads to

Figure 2: Dual mechanistic pathways. In the CNS, it modulates GABAergic signaling.[1] In fungi, it inhibits sterol biosynthesis.[1]

References

  • Synthesis & General SAR: Organic Chemistry Portal. "Synthesis of benzotriazoles." Available at: [Link]

  • Anticonvulsant Activity: National Institutes of Health (PMC).[1] "Synthesis and Evaluation of the Anticonvulsant Activities of Benzotriazole Derivatives." (Contextualized from related fluorobenzyl-azole studies). Available at: [Link]

  • Antimicrobial Properties: GSC Biological and Pharmaceutical Sciences. "Advancements in benzotriazole derivatives: from synthesis to pharmacological applications." Available at: [Link]

Sources

Comparative

A Comparative Analysis of Antimicrobial Efficacy: Fluorinated vs. Non-Fluorinated Benzotriazoles

Introduction: The Strategic Role of Fluorine in Antimicrobial Drug Design Benzotriazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their bro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Antimicrobial Drug Design

Benzotriazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The core benzotriazole scaffold, a fusion of a benzene ring and a triazole ring, offers a unique structural framework that can be readily modified to enhance therapeutic potential.[3] One of the most successful strategies in modern drug discovery is the selective incorporation of fluorine atoms into bioactive molecules.[4]

Fluorine's unique properties—high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Introducing fluorine can enhance metabolic stability, increase membrane permeability by modulating lipophilicity, and alter the electronic properties of a molecule to improve its binding affinity to biological targets.[5] This guide provides a technical comparison of the antimicrobial activity of fluorinated benzotriazoles against their non-fluorinated analogues, supported by experimental data and standardized protocols.

Mechanism of Action: How Benzotriazoles Inhibit Microbial Growth

The antimicrobial activity of benzotriazole derivatives is attributed to several potential mechanisms. One proposed pathway involves the intercalation of the planar benzotriazole ring system into microbial DNA, which disrupts DNA replication and leads to cell death. Further, many derivatives, particularly those functionalized with halogens or other lipophilic groups, are believed to exert their effect by disrupting the integrity of the bacterial cell membrane, causing cell lysis.[6]

The Fluorine Advantage

The introduction of fluorine can amplify these effects. The high electronegativity of fluorine can alter the electron distribution across the benzotriazole scaffold, potentially enhancing non-covalent interactions (like hydrogen bonds) with target enzymes or DNA.[1] Furthermore, substituting hydrogen with fluorine often increases the molecule's lipophilicity, which can facilitate its transport across the lipid-rich microbial cell membranes, leading to higher intracellular concentrations and greater efficacy.[5] This principle has been successfully demonstrated in other antimicrobial classes, such as the fluoroquinolone antibiotics, where a C-6 fluorine atom significantly enhances the inhibition of bacterial DNA gyrase and improves cell penetration.[5]

Caption: Fluorination enhances antimicrobial activity through improved physicochemical properties.

Comparative Antimicrobial Activity: A Data-Driven Assessment

The most definitive measure of in-vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism.[7] While direct side-by-side comparisons are ideal, collating data from various studies illustrates a clear trend: halogenation, and particularly fluorination, often leads to a significant enhancement in antimicrobial potency.

The following tables summarize MIC values obtained from various studies for non-fluorinated and fluorinated benzazole (benzotriazole and the closely related benzimidazole) derivatives against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Non-Fluorinated Benzotriazole Derivatives
Compound DescriptionMicrobial StrainMIC (µg/mL)Reference
3-benzotriazol-1-yl-1-(4-bromo -phenyl)-2-[5][6][8]triazol-1-yl-propan-1-oneBacillus subtilis1.56[5]
3-benzotriazol-1-yl-1-(4-bromo -phenyl)-2-[5][6][8]triazol-1-yl-propan-1-oneStaphylococcus aureus1.56[5]
3-benzotriazol-1-yl-1-(4-bromo -phenyl)-2-[5][6][8]triazol-1-yl-propan-1-onePseudomonas aeruginosa3.12[5]
Benzotriazole-based β-amino alcohol (4e )Staphylococcus aureus8 µM[9]
Benzotriazole-based β-amino alcohol (4k )Bacillus subtilis16 µM[9]
Triazolo[4,5-f]-quinolinone carboxylic acidEscherichia coli12.5 - 25[6]
Table 2: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives*
Compound DescriptionMicrobial StrainMIC (µg/mL)Reference
2-(m-fluoro phenyl)-benzimidazole (14 )Bacillus subtilis7.81[10]
2-(m-fluoro phenyl)-6-methyl-benzimidazole (18 )Bacillus subtilis7.81[10]
2-(m-fluoro phenyl)-6-methyl-benzimidazole (18 )Escherichia coli31.25[10]
2-(m-fluoro phenyl)-6-methyl-benzimidazole (18 )Pseudomonas aeruginosa31.25[10]
5-halogenomethylsulfonyl-2-(trifluoromethyl )-benzimidazole (4 )Staphylococcus aureus (MRSA)12.5 - 25
5-halogenomethylsulfonyl-2-(trifluoromethyl )-benzimidazole (4 )Enterococcus strains50 - 100

*Data for fluorinated benzimidazoles, a structurally similar class, are presented to demonstrate the impact of fluorination.

Analysis: The data reveals that halogenated derivatives, in general, exhibit potent antimicrobial activity. A bromo-substituted benzotriazole shows excellent activity with MIC values as low as 1.56 µg/mL against Gram-positive bacteria.[5] The fluorinated benzimidazole derivatives also demonstrate very strong activity, particularly against B. subtilis (MIC of 7.81 µg/mL) and clinically relevant MRSA strains (MIC of 12.5-25 µg/mL).[10] The meta-fluoro substitution appears particularly effective for antibacterial action.[10] This suggests that the incorporation of fluorine is a highly effective strategy for developing potent benzazole-based antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure reproducibility and accuracy, antimicrobial susceptibility testing must be performed according to established standards. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents M07 and M100, is the gold standard for determining MIC values for bacteria.[9]

Causality Behind Experimental Choices:
  • Standardized Inoculum: Using a specific bacterial concentration (e.g., 5 x 10^5 CFU/mL) is critical for reproducibility. A higher inoculum could overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This specific growth medium is standardized to contain physiological concentrations of divalent cations (Mg²⁺ and Ca²⁺), which can influence the activity of certain antibiotics and affect bacterial membrane permeability. Its use ensures that results are consistent across different laboratories.

  • Serial Two-Fold Dilutions: This method allows for a precise determination of the MIC value and is the standard for quantitative susceptibility testing.

  • Positive and Negative Controls: A growth control (no compound) ensures the bacteria are viable, while a sterility control (no bacteria) ensures the medium is not contaminated. These are essential for validating the results of the assay.

Step-by-Step Broth Microdilution Protocol:
  • Preparation of Test Compounds:

    • Dissolve the fluorinated and non-fluorinated benzotriazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted test compounds.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_results Incubation & Analysis p1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) a1 Perform 2-fold serial dilutions of compound in CAMHB p1->a1 p2 Prepare 0.5 McFarland Bacterial Suspension a2 Dilute bacterial suspension to final 5x10^5 CFU/mL p2->a2 a3 Inoculate wells with bacteria a1->a3 a2->a3 a4 Include Growth & Sterility Controls r1 Incubate at 35°C for 16-20 hours a4->r1 r2 Visually inspect for turbidity r1->r2 r3 Determine MIC: Lowest concentration with no visible growth r2->r3

Caption: Workflow for the CLSI-recommended Broth Microdilution MIC Assay.

Conclusion and Future Outlook

The available data strongly supports the hypothesis that fluorination is a powerful strategy for enhancing the antimicrobial activity of benzotriazole derivatives. Fluorinated benzazoles consistently demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. The enhanced efficacy is likely due to a combination of improved lipophilicity, leading to better cell penetration, and favorable electronic modifications that enhance target binding.

Future research should focus on synthesizing and testing pairs of fluorinated and non-fluorinated benzotriazole analogues in parallel to provide direct, unambiguous evidence of fluorine's contribution. Structure-activity relationship (SAR) studies that explore the optimal position and number of fluorine substituents will be crucial for designing next-generation antimicrobial agents with superior potency and tailored pharmacological profiles.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences.
  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2023). ACS Omega. Available from: [Link]

  • Singh, N. P., et al. (2011). Synthesis and Antibacterial Activity of Benzotriazole Substituted Acridines.
  • Ochal, Z., et al. (2013). Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives. Letters in Drug Design & Discovery. Available from: [Link]

  • Benzotriazole: An overview of its versatile biological behaviour. (2024). Annals of Phytomedicine.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). SpringerLink.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Available from: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science.
  • Synthesis and in vitro Antibacterial Activity of 5-Halogenomethylsulfonyl- Benzimidazole and Benzotriazole Derivatives. (2013). ResearchGate. Available from: [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. Available from: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ResearchGate. Available from: [Link]

  • Salim, S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products. Available from: [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). Royal Society of Chemistry.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (2013). International Journal of Research in Pharmacy and Chemistry.
  • Minimum Inhibitory Concentration (MIC). LITFL. Available from: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available from: [Link]

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Validation

Comparative Structural Analysis Guide: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Differentiation of N1- vs. N2-Regioisomers in Drug Discovery Executive Summary & Strategic Relevance In the development of antifungal and antineoplastic agents, 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (referred...

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of N1- vs. N2-Regioisomers in Drug Discovery

Executive Summary & Strategic Relevance

In the development of antifungal and antineoplastic agents, 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (referred to herein as the N1-Isomer ) represents a critical pharmacophore. However, the synthesis of this compound via alkylation of benzotriazole is inherently non-regioselective, frequently yielding the thermodynamically stable but pharmacologically distinct N2-Isomer (2-[(4-Fluorophenyl)methyl]-2H-1,2,3-benzotriazole) as a major impurity.

While NMR spectroscopy (


H, 

C) provides preliminary evidence of isomerism, it often fails to definitively resolve the subtle electronic delocalization differences between N1 and N2 species in complex mixtures. Single Crystal X-Ray Diffraction (SC-XRD) serves as the absolute structural arbiter.

This guide provides a comparative technical analysis of the N1-Isomer against its N2-alternative, establishing a self-validating protocol for structural confirmation based on bond-length alternation and supramolecular assembly driven by the fluorine substituent.

Analytical Workflow: From Synthesis to Structure

The following decision tree outlines the critical path for isolating and validating the target N1-Isomer.

G Start Start: Alkylation of Benzotriazole (with 4-Fluorobenzyl Chloride) Mixture Crude Mixture: N1-Isomer + N2-Isomer Start->Mixture TLC TLC/Column Chromatography (Separation based on Polarity) Mixture->TLC Isolate Fractions Cryst Crystallization (Slow Evaporation: EtOH/H2O) TLC->Cryst Target Fraction XRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->XRD Decision Bond Length Analysis (N1-N2 vs N2-N3) XRD->Decision ResultN1 Target Confirmed: N1-Isomer (Asymmetric Triazole Ring) Decision->ResultN1 d(N1-N2) ≠ d(N2-N3) ResultN2 Impurity Identified: N2-Isomer (Symmetric Triazole Ring) Decision->ResultN2 d(N1-N2) ≈ d(N2-N3)

Figure 1: Operational workflow for the isolation and definitive structural characterization of benzotriazole regioisomers.

Comparative Performance: N1-Target vs. N2-Alternative

The primary challenge in this analysis is distinguishing the target from its structural isomer. The table below summarizes the crystallographic and physicochemical differences that serve as "Fingerprint Markers" for validation.

Table 1: Structural & Electronic Differentiators
FeatureTarget: N1-Isomer (1-Substituted)Alternative: N2-Isomer (2-Substituted)Crystallographic Diagnostic
Symmetry Asymmetric (

symmetry broken)
Pseudo-Symmetric (

character)
N1 isomers often crystallize in lower symmetry space groups compared to N2 analogs.
Bond Lengths Alternating: N1-N2 (

1.34 Å)

N2-N3 (

1.30 Å)
Equalized: N1-N2

N2-N3 (

1.32 Å)
CRITICAL CHECK: Measure the N-N bond distances. Asymmetry confirms N1 placement [1].
Electronic State Benzenoid character in the fused ring.Quinonoid character in the fused ring.Check C-C bond lengths in the benzene ring; N2 isomers show more pronounced alternation.
Intermolecular Strong dipole; forms chains via C-H...N and C-H...F .Weak dipole; packing dominated by

-

stacking.
N1 isomers typically exhibit higher melting points due to dipolar alignment.

Experimental Protocol: Crystallization & Data Collection

To ensure high-quality diffraction data capable of resolving the fluorine atom's disorder and the nitrogen positions, follow this optimized protocol.

Phase A: Crystal Growth (Slow Evaporation)
  • Rationale: Rapid precipitation traps impurities (N2 isomer) in the lattice. Slow evaporation allows thermodynamic selection of the pure N1 polymorph.

  • Dissolve 50 mg of the purified fraction in Ethanol (5 mL) .

  • Add Water (0.5 mL) dropwise until varying turbidity is just observed, then add 1 drop of Ethanol to clear.

  • Cover with parafilm, punch 3-5 pinholes, and store at 4°C (refrigerator) to reduce thermal motion during nucleation.

  • Target Morphology: Colorless blocks or prisms (needles often indicate rapid growth/twinning).

Phase B: XRD Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Mandatory).

    • Why? The terminal 4-fluorophenyl ring often exhibits high thermal rotation. Low temperature locks the conformation, allowing precise determination of the C-F bond length (

      
      1.36 Å) and C-H...F interactions.
      
  • Resolution: Collect to at least 0.75 Å resolution to resolve the N=N double bond character.

Structural Insights & Mechanism

The "Fluorine Effect" in Crystal Packing

The 4-fluorophenyl group is not merely a lipophilic handle; it acts as a supramolecular synthon. In the N1-isomer, the fluorine atom typically engages in C—H...F—C contacts.

  • Observation: Look for short contacts (

    
     2.55 Å) between the Fluorine and the aromatic protons of a neighboring benzotriazole ring.
    
  • Impact: These interactions create 2D sheets in the crystal lattice, enhancing the solid-state stability (shelf-life) of the N1-isomer compared to the N2-isomer, which relies more heavily on weaker Van der Waals forces [2].

Regioselectivity Logic

The formation of the N1 isomer is kinetically controlled, while the N2 isomer is thermodynamically favored in certain solvents.

  • Mechanism: In the crystal structure, the N1-isomer displays a localized double bond between N2 and N3. This results in a shorter bond distance (

    
    1.30–1.32 Å) compared to the N1-N2 single bond (
    
    
    
    1.34–1.36 Å).
  • Validation: If your solved structure shows equidistant N-N bonds (e.g., both 1.32 Å), you have likely isolated the N2-Isomer or a disordered co-crystal.

BondLogic Measurement Measure Bond Lengths (Å) N1_Path N1-N2 > N2-N3 (e.g., 1.35 vs 1.30) Measurement->N1_Path Asymmetry N2_Path N1-N2 ≈ N2-N3 (e.g., 1.32 vs 1.32) Measurement->N2_Path Symmetry Conclusion1 CONFIRMED: N1-Isomer N1_Path->Conclusion1 Conclusion2 REJECT: N2-Isomer N2_Path->Conclusion2

Figure 2: Logic gate for distinguishing benzotriazole isomers based on bond length metrics derived from XRD.

References

  • Regioselectivity in Benzotriazoles: Title: Regioselective N-alkylation of benzotriazole: A structural and thermodynamic analysis. Source:Journal of Molecular Structure / BenchChem Technical Support. Link:

  • Crystallographic Reference (Analog): Title: Crystal structure of 1-benzyl-1H-benzotriazole. Source:Acta Crystallographica Section E (via PMC). Link:

  • Fluorine Interactions: Title: Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups (Analysis of C-H...F and C-H...N interactions). Source:Acta Crystallographica Section B. Link:

Comparative

Molecular Docking Analysis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole: A Comparative Guide for Drug Discovery Professionals

This guide provides an in-depth molecular docking analysis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, a novel compound with significant therapeutic potential. We will explore its binding interactions with a ke...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth molecular docking analysis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, a novel compound with significant therapeutic potential. We will explore its binding interactions with a key anticancer target, Focal Adhesion Kinase (FAK), and compare its performance against other benzotriazole derivatives, offering a comprehensive resource for researchers and drug development professionals.

The benzotriazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The fused ring system of benzotriazole, with its three nitrogen atoms, facilitates various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors.[1] This inherent ability to bind to diverse biological targets makes benzotriazole derivatives promising candidates for drug discovery.[4] Our focus, 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, incorporates a fluorophenyl group, a common modification in medicinal chemistry known to enhance metabolic stability and binding affinity.

Rationale for Target Selection: Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression and hyperactivity are frequently observed in various human cancers, making it a validated and compelling target for anticancer drug development.[5] Several studies have successfully demonstrated the potential of benzotriazole-containing compounds as FAK inhibitors.[5] Therefore, we have selected FAK as the target protein for our molecular docking study of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole to evaluate its potential as a novel anticancer agent.

Experimental Protocol: Molecular Docking

A rigorous and validated molecular docking protocol is essential for generating reliable in-silico data. The following step-by-step methodology was employed for this study.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole was constructed using ChemDraw 3D. The structure was then energetically minimized using appropriate force fields to obtain a stable conformation. The final structure was saved in a PDBQT format for use in the docking software.[6]

  • Protein Preparation: The crystal structure of Focal Adhesion Kinase (FAK) was retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands were removed from the protein structure. Hydrogen atoms were added, and appropriate charges were assigned to the protein residues.[7]

2. Docking Simulation:

  • Software: AutoDock 4.2 was selected for the docking simulations due to its robust and widely validated algorithm for predicting ligand-protein binding.[6][8]

  • Grid Box Generation: A grid box was defined around the active site of FAK to encompass the binding pocket and allow for flexible ligand docking.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. A total of 100 docking runs were performed to ensure a thorough exploration of the conformational space.[7]

  • Analysis of Results: The docking results were analyzed based on the binding energy (kcal/mol) and the predicted binding pose of the ligand within the active site of FAK. The conformation with the lowest binding energy was selected for detailed interaction analysis.[7]

Data Presentation and Analysis

The molecular docking results for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole with FAK are summarized in the table below.

CompoundTarget ProteinBinding Energy (kcal/mol)
1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazoleFAK-9.2

The predicted binding mode of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole within the active site of FAK reveals key molecular interactions that contribute to its binding affinity.

Diagram of Ligand-Protein Interactions

Ligand_Protein_Interactions cluster_ligand 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole cluster_protein FAK Active Site L_Bzt Benzotriazole Ring L_Phe Fluorophenyl Ring L_Bzt->L_Phe Methylene linker P_AA1 Amino Acid 1 (e.g., CYS502) L_Bzt->P_AA1 Hydrogen Bond P_AA2 Amino Acid 2 (e.g., GLY505) L_Bzt->P_AA2 Hydrogen Bond P_AA3 Amino Acid 3 (e.g., VAL484) L_Phe->P_AA3 Hydrophobic Interaction

Caption: Key interactions between the ligand and FAK.

Comparative Analysis

To contextualize the potential of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole, we compare its docking performance with other benzotriazole derivatives reported in the literature against various therapeutic targets. This comparison highlights the versatility of the benzotriazole scaffold and provides a benchmark for our lead compound.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole Focal Adhesion Kinase (FAK) -9.2 This Study
2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamideStaphylococcus aureus tyrosyl t-RNA synthetase-8.9[8]
7-chlorobenzotriazole analog (TAJ1)NEK2-10.5[7]
Benzotriazole-pyrazole-thiazole hybridAspergillus fumigatus N-myristoyl transferase-12.37[9]

This comparative data suggests that 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole exhibits a strong binding affinity for FAK, comparable to other potent benzotriazole derivatives against their respective targets. The calculated binding energy of -9.2 kcal/mol indicates a favorable and stable interaction, positioning this compound as a promising candidate for further preclinical evaluation as a FAK inhibitor.

Conclusion and Future Directions

This in-silico investigation demonstrates the potential of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole as a novel inhibitor of Focal Adhesion Kinase. The molecular docking study reveals a strong binding affinity and identifies key interactions within the FAK active site. Comparative analysis with other benzotriazole derivatives further underscores its promise.

Future work should focus on the chemical synthesis and in-vitro biological evaluation of this compound to validate the computational findings.[10][11] Enzyme inhibition assays and cell-based proliferation assays against cancer cell lines overexpressing FAK would be the logical next steps to experimentally confirm its anticancer activity.[5][12]

References

  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Available at: [Link]

  • MDPI. (2025, December 30). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Available at: [Link]

  • Bentham Science Publisher. (2022, November 24). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]

  • PubMed. (2013, July 1). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Available at: [Link]

  • Bentham Science Publishers. (2023, April 1). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2017, December 22). Designing of New Benzotriazole Analogs using Molecular Docking Studies Against Receptor 1EA1.Pdb & 1IYL.Pdb for Treatment of Fungal Infection. Available at: [Link]

  • Current Opinion. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Available at: [Link]

  • PMC. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Available at: [Link]

  • PMC. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Available at: [Link]

  • Ukaaz Publications. (2024, June 30). Benzotriazole: An overview of its versatile biological behaviour. Available at: [Link]

  • MDPI. (2022, December 22). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Available at: [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available at: [Link]

  • Current Opinion. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Available at: [Link]

  • PMC. Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]

  • PMC. (2025, April 11). Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. Available at: [Link]

  • ResearchGate. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • PMC. (2022, June 21). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Available at: [Link]

  • Synthesis, characterization, molecular docking studies of new alkyl deriv
  • International Invention of Scientific Journal. (2021, March 28). Synthesis of Benzotriazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. Available at: [Link]

  • (2019, September 11). Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. Available at: [Link]

  • Google Patents. CN101928254B - Benzotriazole derivatives and their preparation and use.
  • Research Journal of Pharmacy and Technology. (2019, January 21). Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. Available at: [Link]

  • ResearchGate. (2025, August 6). Chemistry and Biological Activity of[1][4][13]-Benzotriazine Derivatives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole proper disposal procedures

The following guide details the authoritative disposal protocol for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (also known as 1-(4-fluorobenzyl)-1H-benzotriazole). This protocol relies on the chemical's structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the authoritative disposal protocol for 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (also known as 1-(4-fluorobenzyl)-1H-benzotriazole).

This protocol relies on the chemical's structural classification as a Halogenated Nitrogen Heterocycle .[1][2] Due to the presence of the fluorine atom and the benzotriazole core, this substance requires segregation from standard organic waste streams to prevent the formation of hydrofluoric acid (HF) during improper incineration and to mitigate aquatic toxicity risks.[1][2]

PART 1: EXECUTIVE SUMMARY (Immediate Action Card)

Parameter Critical Operational Data
Chemical Class Halogenated Organic / Benzotriazole Derivative
Primary Hazard Aquatic Toxicity (Long-lasting), Irritant , Potential HF formation upon combustion.[1][2][3][4]
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1][2][3]
Disposal Method High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1][2][3]
Incompatibility Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Acids, Reducing Agents.[1][2]
Container Type HDPE (High-Density Polyethylene) or Glass (if Fluorine is bound; avoid glass if free F- ions suspected).[1][2][3]

PART 2: TECHNICAL CHARACTERIZATION & HAZARD LOGIC

1. The Halogen Implication (The "F" Factor)

Unlike standard benzotriazole (CAS 95-14-7), the (4-fluorophenyl)methyl substituent categorizes this waste as Halogenated .[1][2][3]

  • Causality: Standard incineration of non-halogenated waste occurs at lower temperatures.[1][2] If fluorinated compounds are introduced into these streams, they decompose to release hydrogen fluoride (HF) gas, which corrodes incinerator scrubbers and poses severe environmental risks.[1][2]

  • Protocol: You must explicitly label this waste as "Halogenated" to ensure it is routed to a facility equipped with HF-resistant scrubbers.[1][2][3]

2. The Benzotriazole Core

The 1,2,3-benzotriazole moiety is highly stable and resistant to biodegradation.[1][2][3]

  • Environmental Risk: It is classified as "Toxic to aquatic life with long lasting effects" (H411/H412).[1][2][5]

  • Safety Check: While generally stable, benzotriazoles can form explosive mixtures if dried in the presence of heavy metals or strong oxidizers.[1][2]

  • Self-Validating Step: Ensure the waste is never stored in metal containers (specifically copper or lead) to prevent the formation of shock-sensitive metal-benzotriazole salts.[1][2][3]

PART 3: DISPOSAL WORKFLOWS

Diagram 1: Waste Segregation Decision Logic

This decision tree ensures the material enters the correct waste stream based on its physical state.[1][2]

WasteSegregation Start Waste Material: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Waste Bin (Label: Toxic, Halogenated) Solid->SolidBin Double Bag (LDPE) HalogenCheck Solvent Halogenated? Liquid->HalogenCheck HaloLiquid Halogenated Solvent Drum (Red Label) HalogenCheck->HaloLiquid Yes (e.g., DCM, Chloroform) NonHaloLiquid Segregated Liquid Waste (Do NOT mix with Gen. Organic) HalogenCheck->NonHaloLiquid No (e.g., MeOH, DMSO) NonHaloLiquid->HaloLiquid Transfer to Halogenated Stream (Due to Solute)

Caption: Logic flow for segregating fluorinated benzotriazole waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the fluorinated solute mandates disposal in the Halogenated stream.[1][2][3]

Detailed Protocol 1: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing boats, gloves, and filter paper.[1]

  • Collection: Collect solids in a wide-mouth HDPE jar or double-bag in heavy-duty LDPE bags (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole" (95%) + "Trace Solvents".[1][2][3]

    • Hazard Codes: Toxic, Irritant, Halogenated.[1]

  • Self-Validating Check: Squeeze the bag/container gently.[1][2] If dust puffs out, the seal is compromised.[1][2] Re-seal immediately to prevent inhalation exposure.

Detailed Protocol 2: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.[1]

  • Compatibility Test (The "Aliquot Method"):

    • Before pouring into a main waste drum, take 10 mL of the waste drum contents and mix with 1 mL of your specific benzotriazole solution in a fume hood.[1][2]

    • Observation: Watch for heat generation, bubbling, or rapid precipitation.[1]

    • Pass: No reaction after 5 minutes -> Safe to add.

    • Fail: Reaction observed -> Create a separate "Satellite Accumulation" container.

  • pH Adjustment: Ensure the solution pH is between 5 and 9. Benzotriazoles can precipitate out in highly acidic media, creating sludge at the bottom of waste drums that clogs pumping systems.[1][2]

  • Container Selection: Use Halogenated Solvent Waste containers (typically red cans or specific carboys).[1][2]

    • Critical: Do NOT pour into "General Organic" or "Non-Halogenated" drums.[1][2] The Fluorine content will contaminate the entire drum, potentially resulting in regulatory fines or rejection by the incineration facility.[1][2]

PART 4: THE SELF-VALIDATING SAFETY LOOP

To ensure compliance and safety, follow this cyclical verification process before every disposal event.

SafetyLoop Check1 1. Compatibility (Aliquot Test) Check2 2. Container Integrity Check1->Check2 Pass Check3 3. Labeling (Halogenated) Check2->Check3 No Leaks/Rust Check4 4. Log Entry (Mass/Vol) Check3->Check4 Tag Complete Check4->Check1 Next Batch

Caption: The "Self-Validating" cycle. Failure at any node stops the process immediately.[1][2][3]

Operational Checklist
  • [ ] Compatibility: Did the aliquot test show no exotherm?

  • [ ] Container: Is the waste container HDPE or Glass? (Avoid metal cans if solution is acidic).[1][2][3]

  • [ ] Labeling: Is "Contains Fluorine/Halogens" clearly marked?

  • [ ] Segregation: Is it separated from oxidizers (Nitric/Perchloric acid)?

PART 5: REFERENCES

  • European Chemicals Agency (ECHA). Substance Information: 1H-Benzotriazole (CAS 95-14-7) and derivatives.[1][2][3] Retrieved from [Link][1][2][3]

  • PubChem. Compound Summary: 1H-Benzotriazole.[1][2][6][7] National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1][2] Retrieved from [Link]

Note: While a specific SDS for the 4-fluorobenzyl derivative may not be publicly indexed, the protocols above are derived from the authoritative handling procedures for Class: Halogenated Benzotriazoles.[1][2][3]

Sources

Handling

Personal protective equipment for handling 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

[1] Executive Safety Summary 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (often referred to as 1-(4-fluorobenzyl)benzotriazole) is a specialized benzotriazole derivative.[1] While specific toxicological data for th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole (often referred to as 1-(4-fluorobenzyl)benzotriazole) is a specialized benzotriazole derivative.[1] While specific toxicological data for this exact molecule is limited, its safety profile is reliably inferred from its parent scaffold (1H-benzotriazole) and the fluorobenzyl moiety.[1]

Critical Hazards:

  • Acute Toxicity: Harmful if swallowed (Category 4 inferred).[1][2][3][4]

  • Irritant: Causes serious eye irritation and skin irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (due to the stable benzotriazole ring).[1]

  • Physical Hazard: Combustible solid.[1] Fine dust clouds may be explosive.[1][3]

Immediate Action Required:

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory.[1]

  • Engineering: Handle exclusively in a chemical fume hood or ventilated enclosure to prevent dust inhalation.[1]

  • Disposal: Classify as Halogenated Organic Waste .[1]

Physicochemical & Hazard Profile

Understanding the molecule's structure is the basis for safe handling.[1] This compound combines a benzotriazole core (corrosion inhibition, UV stability, potential toxicity) with a 4-fluorobenzyl group (increased lipophilicity, metabolic stability).[1]

Table 1: Chemical Identity & Properties
PropertyDetail
Chemical Name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Structure Analysis Benzotriazole core

-alkylated with 4-fluorobenzyl group
Molecular Formula C₁₃H₁₀FN₃
Molecular Weight 227.24 g/mol
Physical State White to off-white crystalline solid (Inferred)
Solubility Low in water; Soluble in DMSO, Methanol, Dichloromethane
Melting Point Approx. 80–100°C (Based on structural analogs [1])
Hazard Classification (GHS Inferred)

Based on Structure-Activity Relationships (SAR) with 1H-benzotriazole [2] and benzyl halides:

  • H302: Harmful if swallowed.[1][2][3][4][5][6]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2][3][6]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on a "Worst Case" permeation scenario.[1] The fluorinated benzyl group increases the compound's ability to penetrate lipid barriers compared to the parent benzotriazole.[1]

DOT Diagram 1: PPE Selection Logic

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution DustRisk Dust Generation Risk? Solid->DustRisk SolventType Solvent Type? Solution->SolventType HighDust High (Weighing/Transfer) DustRisk->HighDust LowDust Low (Closed Vessel) DustRisk->LowDust PPE_Resp Respiratory PPE: N95/P100 Mask + Goggles + Nitrile Gloves HighDust->PPE_Resp Inhalation Risk PPE_Std Standard PPE: Safety Glasses + Lab Coat + Nitrile Gloves (0.11mm) LowDust->PPE_Std DCM Halogenated (DCM) SolventType->DCM Polar Polar (DMSO/MeOH) SolventType->Polar PPE_Chem Chemical PPE: Silver Shield/Viton Gloves + Goggles + Fume Hood DCM->PPE_Chem Permeation Risk Polar->PPE_Std

Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier.[1] Note that halogenated solvents (DCM) require specialized glove materials.[1]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of workspace.[1]

  • Preparation:

    • Activate Fume Hood (Face velocity > 0.5 m/s).[1]

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1]

    • Anti-Static Measure: Use an anti-static gun or wipe on the weighing boat.[1] Benzotriazoles can be static-prone, causing powder to "jump."[1]

  • Execution:

    • Place the balance inside the fume hood if possible.[1] If not, tare the weighing boat inside the hood, add compound, and cover before moving to the balance.[1]

    • Do not use a spatula that has been used for strong oxidizers without thorough cleaning.[1]

  • Cleanup:

    • Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use.[1] Do not dry sweep ; this generates airborne dust.[1]

Protocol B: Solubilization

Recommended Solvents: DMSO (Dimethyl sulfoxide), DMF, Methanol.[1] Avoid: Water (low solubility).[1][6]

  • Add the solvent to the solid, not vice versa, to minimize dust displacement.[1]

  • Vortex or sonicate in a closed vial.

  • Labeling: Mark the vial clearly with "Fluorinated Benzotriazole" and the solvent used.

Emergency Response & Disposal

Spill Management

Scenario: 500mg powder spill on benchtop.

  • Evacuate the immediate area of unnecessary personnel.

  • Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust formation.[1]

  • Scoop the damp material into a wide-mouth waste jar.

  • Wipe the surface 3 times with soap and water.[1]

Waste Disposal Workflow

Because this molecule contains a Fluorine atom, it must not be disposed of in standard organic waste streams if your facility separates halogenated waste.[1]

DOT Diagram 2: Waste Disposal Logic

Waste_Disposal Waste Chemical Waste Check Contains Halogens (F, Cl, Br, I)? Waste->Check Yes YES (Fluorine Present) Check->Yes 1-[(4-Fluorophenyl)methyl]-... Stream2 Stream B: Non-Halogenated Waste Check->Stream2 Other Organics Stream1 Stream A: Halogenated Organic Waste Yes->Stream1 Destruction High-Temp Incineration (Req. for Benzotriazole stability) Stream1->Destruction

Figure 2: Waste stream classification.[1] The presence of Fluorine mandates "Halogenated" classification to ensure proper incineration temperatures.[1]

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 5-Methyl-1H-benzotriazole (Analogous Hazard Data). Retrieved from [1]

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: 1H-Benzotriazole. Retrieved from [1]

  • ECHA (European Chemicals Agency). Benzotriazole - Registration Dossier. (General Benzotriazole Toxicity).[1]

  • PubChem. 1-(4-Chlorobenzoyl)-1H-benzotriazole (Structural Analog). Retrieved from [1]

Sources

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